VH032-C3-Boc
Description
Properties
Molecular Formula |
C32H46N4O6S |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C32H46N4O6S/c1-20-27(43-19-34-20)22-14-12-21(13-15-22)17-33-29(40)24-16-23(37)18-36(24)30(41)28(31(2,3)4)35-25(38)10-8-9-11-26(39)42-32(5,6)7/h12-15,19,23-24,28,37H,8-11,16-18H2,1-7H3,(H,33,40)(H,35,38)/t23-,24+,28-/m1/s1 |
InChI Key |
TYPKFJFUHSCHKV-FMGHJNRGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of VH032-C3-Boc: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of a Key VHL Ligand for Targeted Protein Degradation
VH032-C3-Boc is a critical chemical tool in the rapidly advancing field of targeted protein degradation. As a Boc-protected precursor to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic potential of PROTACs lies in their ability to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is an integral component in the construction of VHL-recruiting PROTACs. The core mechanism unfolds in a series of orchestrated steps, initiated after the deprotection of the Boc group and conjugation to a target protein ligand.
Under normal physiological conditions (normoxia), the von Hippel-Lindau protein (pVHL) is a key component of an E3 ubiquitin ligase complex. This complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) after it has been hydroxylated on specific proline residues. This binding event tags HIF-1α with ubiquitin, marking it for degradation by the proteasome. This process is crucial for regulating the cellular response to changes in oxygen levels.
A PROTAC synthesized from this compound leverages this natural interaction. The VH032 moiety of the PROTAC mimics the hydroxylated HIF-1α, allowing it to bind to pVHL. The other end of the PROTAC molecule is attached to a ligand that specifically binds to a protein of interest (POI). This bifunctional nature of the PROTAC brings the POI into close proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The "C3" in this compound refers to a three-carbon linker, and the "Boc" is a tert-butyloxycarbonyl protecting group. This protecting group is essential during the synthesis of the PROTAC, preventing unwanted reactions of the amine group on the linker. It is removed in a deprotection step before the final conjugation to the target protein ligand.
Quantitative Data Summary
The binding affinity of the VHL ligand is a critical determinant of the efficacy of the resulting PROTAC. While this compound itself is a protected intermediate, the binding affinity of its deprotected form and related derivatives provides valuable insights.
| Compound | Description | Assay Type | Quantitative Value | Reference |
| VH032 | The parent VHL ligand. | Dissociation Constant (Kd) | 185 nM | [1] |
| BOC-VH032 | A Boc-protected form of VH032, likely structurally similar to this compound. | TR-FRET Binding Assay (IC50) | 16.3 µM | [2] |
Note: The higher IC50 value for BOC-VH032 is expected, as the Boc protecting group is likely to sterically hinder the optimal binding to VHL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: The VHL-HIF-1α signaling pathway under normoxic conditions.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
The following are representative protocols for the synthesis of VH032, the deprotection of this compound, and its subsequent use in PROTAC synthesis. These protocols are based on established chemical principles and published methodologies.
Protocol 1: Synthesis of VH032 Amine (Precursor to this compound)
This protocol outlines a key step in the synthesis of the VH032 core structure.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-((S)-1-((4-(4-methylthiazol-5-yl)phenyl)amino)-1-oxo-3,3-dimethylbutan-2-yl)pyrrolidine-2-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the starting material in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the VH032 amine.
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive amine for PROTAC conjugation.
Materials:
-
This compound
-
Oxalyl chloride
-
Magnetic stirrer and stir bar
-
Dry round-bottom flask
Procedure:
-
Dissolve this compound in methanol in a dry round-bottom flask and stir at room temperature for 5 minutes.
-
Add 3 equivalents of oxalyl chloride dropwise to the solution. An immediate increase in temperature may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected VH032-C3-amine.
Protocol 3: PROTAC Synthesis via Amide Coupling
This protocol provides a general method for conjugating the deprotected VH032-linker to a target protein ligand containing a carboxylic acid moiety.
Materials:
-
Deprotected VH032-C3-amine
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the target protein ligand and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected VH032-C3-amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Conclusion
This compound is a cornerstone for the development of VHL-based PROTACs. Its mechanism of action, centered on the hijacking of the VHL E3 ligase complex, offers a powerful strategy for the targeted degradation of pathogenic proteins. A thorough understanding of its synthesis, deprotection, and conjugation, as outlined in this guide, is essential for researchers aiming to harness the full potential of this technology in the pursuit of novel therapeutics. The provided data and protocols serve as a valuable resource for the rational design and efficient synthesis of next-generation protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VH032-C3-Boc in PROTACs: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed technical overview of VH032-C3-Boc, a critical building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.
Core Concepts: PROTACs and the VHL E3 Ligase
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its broad tissue expression.[3] VH032 is a potent and selective ligand for VHL, acting as an inhibitor of the VHL/HIF-1α interaction.[4] This interaction is key to its function in PROTACs, where it serves as the "hook" to engage the VHL E3 ligase.[4]
This compound: A Key Intermediate for PROTAC Synthesis
This compound is a derivative of the VHL ligand VH032, specifically designed as a synthetic intermediate for the construction of PROTACs. It consists of the core VH032 molecule, a 3-carbon (C3) linker, and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.
The primary role of this compound is to provide a stable, yet readily functionalizable, building block for PROTAC synthesis. The Boc protecting group is crucial for preventing unwanted side reactions of the amine during the initial synthetic steps. This protecting group is acid-labile and can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine then serves as a reactive handle for conjugation to the ligand of the target protein, completing the synthesis of the final PROTAC molecule.
Quantitative Data and Performance Metrics
| Compound | Binding Target | Assay | Kd (nM) |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | 185 |
| VH101 (a VH032 analog) | VHL | Surface Plasmon Resonance (SPR) | 44 |
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table presents data for representative VHL-based PROTACs, illustrating the performance that can be achieved.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 139 | BRD4 | PC3 | 3.3 | 97 |
| Compound 139 | BRD4 | EOL-1 | 0.87 | 96 |
| NC-1 | BTK | Mino | 2.2 | 97 |
| A VHL-based PROTAC | HDAC1 | HCT116 | 910 | >90 |
| A VHL-based PROTAC | HDAC3 | HCT116 | 640 | >90 |
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC from this compound involves a two-step process: Boc deprotection followed by coupling to the target protein ligand.
Step 1: Boc Deprotection
This protocol describes a general procedure for the removal of the Boc protecting group under acidic conditions.
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected VH032-C3-amine.
-
Step 2: Coupling with Target Protein Ligand
This protocol outlines a standard amide coupling reaction using HATU as the coupling agent.
-
Materials:
-
Deprotected VH032-C3-amine
-
Target protein ligand with a carboxylic acid moiety
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected VH032-C3-amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the final PROTAC.[5]
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][6]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (and DMSO as a vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).[1][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[1][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][6]
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.[1][6]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Visualizing the Process: Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized workflow for the evaluation of PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
VH032-C3-Boc: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of VH032-C3-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a precursor to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand and provides essential data and protocols for its effective use in research and drug discovery.
Core Concepts: Structure and Chemical Properties
This compound is a chemically modified version of VH032, a potent and selective ligand for the VHL E3 ligase. The "C3" designation refers to a three-carbon linker, and "Boc" indicates the presence of a tert-butyloxycarbonyl protecting group. This Boc group masks a reactive amine, allowing for controlled, stepwise synthesis of PROTACs. The removal of the Boc group under acidic conditions reveals a primary amine that can be readily coupled to a linker connected to a target protein ligand.
The core structure of VH032 mimics the binding motif of Hypoxia-Inducible Factor-1 alpha (HIF-1α), enabling it to bind to the substrate recognition pocket of VHL. By incorporating VH032 into a PROTAC, researchers can hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent VHL ligand, VH032.
| Property | Value | Reference |
| This compound Molecular Weight | 614.80 g/mol | [1] |
| This compound Molecular Formula | C₃₂H₄₆N₄O₆S | [1] |
| This compound CAS Number | 2827750-25-2 | [1] |
| VH032 Binding Affinity (Kd) to VHL | 185 nM |
Mechanism of Action: The PROTAC Signaling Pathway
This compound is an intermediate used in the synthesis of PROTACs, which function by inducing the degradation of a target protein. The general mechanism is a multi-step process within the cell's ubiquitin-proteasome system.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of this compound, forming the basis for its use in PROTAC development.
Synthesis of this compound (General Protocol)
The synthesis of this compound involves the coupling of the VH032 core with a Boc-protected three-carbon linker containing a carboxylic acid.
Materials:
-
VH032-amine (or a suitable precursor)
-
Boc-NH-(CH₂)₂-COOH
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve VH032-amine and Boc-NH-(CH₂)₂-COOH in the anhydrous solvent.
-
Add the coupling agents (HATU and HOBt) to the solution.
-
Add the organic base (DIPEA or TEA) to initiate the reaction.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Boc Deprotection of this compound
The removal of the Boc protecting group is a critical step to enable the subsequent coupling of the linker to a target protein ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically a 20-50% solution of TFA in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully neutralize the excess TFA with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow from this compound to the evaluation of a final PROTAC molecule.
This guide provides a foundational understanding of this compound for its successful application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the VHL E3 Ligase and VH032 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its interaction with the small molecule VH032. This document delves into the molecular mechanisms, quantitative binding data, detailed experimental methodologies, and the broader implications for targeted protein degradation and drug discovery.
Introduction to the VHL E3 Ligase
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that responds to changes in oxygen levels. It functions as the substrate recognition subunit of a multi-protein E3 ubiquitin ligase complex, known as the CRL2VHL complex.[1][2] This complex plays a pivotal role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of specific intracellular proteins.[1] The primary and most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[1][3]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for VHL.[1] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[4] This process keeps HIF-1α levels low in normoxic conditions. However, under low oxygen conditions (hypoxia), the PHDs are inactive, HIF-1α is not hydroxylated, and it evades recognition by VHL. This stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to hypoxia.[1][3]
VH032: A Potent Ligand of VHL
VH032 is a small molecule designed to mimic the hydroxylated proline residue of HIF-1α, enabling it to bind with high affinity to the substrate-binding pocket of VHL.[5] By occupying this site, VH032 acts as a competitive inhibitor of the VHL/HIF-1α interaction.[6] This disruption prevents the VHL-mediated ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of hypoxic signaling pathways even under normoxic conditions.[7] The ability of VH032 to potently and selectively bind to VHL has made it an invaluable chemical probe for studying the VHL-HIF pathway and a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein to induce its degradation.[10]
Quantitative Analysis of the VHL-VH032 Interaction
The binding affinity of VH032 for the VHL E3 ligase has been characterized using various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the strength and potency of this interaction.
| Parameter | Value | Method | Reference |
| Kd | 185 nM | Not Specified | [6][7] |
| Kd | 100.8 nM | Fluorescence Polarization (FP) | [11] |
| Kd | 44 nM (for VH101, a VH032 derivative) | Not Specified | [1] |
| IC50 | 352.2 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [11] |
| IC50 | ~2.29 µM | Fluorescence Polarization (FP) | [12] |
Signaling Pathways and Logical Relationships
The interaction between VHL and VH032 has significant downstream consequences on cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and logical relationships.
VHL-Mediated Degradation of HIF-1α
Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.
Mechanism of Action of VH032
Caption: VH032 competitively inhibits HIF-1α binding to VHL, leading to HIF-1α stabilization.
Experimental Workflow for PROTAC-Mediated Degradation
Caption: General workflow for the design and cellular evaluation of a VH032-based PROTAC.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the VHL-VH032 interaction.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity (Kd) of VH032 to the VHL complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant VCB complex (VHL, Elongin B, Elongin C)
-
VH032 stock solution in DMSO
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Instrument Setup: Equilibrate the SPR instrument to 25°C with running buffer.
-
Ligand Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. b. Inject the VCB complex (typically 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests). c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
Analyte Binding: a. Prepare a serial dilution of VH032 in running buffer containing a matched concentration of DMSO (typically ≤1%). Concentrations should span a range around the expected Kd (e.g., 1 nM to 1 µM). b. Inject the VH032 dilutions over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). c. Include buffer-only injections for double referencing.
-
Regeneration: After each VH032 injection, regenerate the sensor surface with a short pulse of regeneration solution to remove bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the VHL-VH032 interaction.
Materials:
-
Isothermal titration calorimeter
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
Recombinant VCB complex
-
VH032 stock solution in DMSO
Protocol:
-
Sample Preparation: a. Dialyze the VCB complex extensively against the ITC buffer. b. Dissolve VH032 in the final dialysis buffer to a concentration 10-20 times that of the protein concentration, ensuring the final DMSO concentration is identical in both the protein and ligand solutions. c. Degas both protein and ligand solutions immediately before the experiment.
-
ITC Experiment: a. Fill the sample cell (typically ~200 µL) with the VCB complex solution (e.g., 10-20 µM). b. Load the injection syringe (typically ~40 µL) with the VH032 solution (e.g., 100-200 µM). c. Set the experimental temperature (e.g., 25°C) and stirring speed. d. Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat change peaks for each injection and subtract the heat of dilution (determined from injections into buffer alone). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Western Blot for HIF-1α Stabilization
Objective: To qualitatively or quantitatively assess the stabilization of HIF-1α in cells treated with VH032.
Materials:
-
Cell culture reagents
-
VH032
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin or other loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells (e.g., HeLa, U2OS) and allow them to adhere. Treat the cells with various concentrations of VH032 or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and load equal quantities (e.g., 20-40 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative increase in HIF-1α levels.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that VH032 disrupts the interaction between VHL and HIF-1α in a cellular context.
Materials:
-
Cell culture reagents
-
VH032 and MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-HIF-1α)
-
Protein A/G magnetic beads or agarose
-
Primary antibodies for Western blotting (anti-HIF-1α and anti-VHL)
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Treatment: Treat cells with DMSO (vehicle), VH032, and/or MG132. MG132 is often used to stabilize HIF-1α to detectable levels for the Co-IP.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes. d. Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer. b. Analyze the eluates and input lysates by Western blotting using antibodies against both VHL and HIF-1α.
-
Analysis: A decrease in the amount of co-immunoprecipitated HIF-1α with VHL in the VH032-treated sample compared to the control indicates that VH032 disrupts their interaction.
Conclusion
The interaction between the VHL E3 ligase and the small molecule VH032 is a cornerstone of modern chemical biology and drug discovery. VH032's ability to potently and selectively inhibit the VHL-HIF-1α interaction has not only provided a powerful tool to dissect the hypoxia signaling pathway but has also paved the way for the development of a new class of therapeutics based on targeted protein degradation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of this critical molecular interaction.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Boc Protection in the Synthesis of VH032 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the strategic use of tert-butyloxycarbonyl (Boc) protecting groups in the synthesis of VH032, a critical ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The methodologies, data, and workflows presented are essential for professionals engaged in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.
Introduction: VH032 and the Role of Protecting Groups
The von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which identifies specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] Small molecules that bind to VHL, such as VH032, are instrumental in the design of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's degradation.[5][6]
The synthesis of complex molecules like VH032 is a multi-step process. To prevent unwanted side reactions and ensure the desired chemical transformations occur, chemists employ protecting groups to temporarily mask reactive functional groups. The Boc group is one of the most common protecting groups for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[7][8] In the context of VH032 synthesis, Boc protection is vital for shielding amine functionalities during key coupling and arylation reactions.[2][9]
Caption: The PROTAC mechanism of action, hijacking the VHL E3 ligase.
The Strategic Application of Boc in VH032 Synthesis
The synthesis of the VH032 core structure often involves the coupling of a hydroxyproline (B1673980) derivative with a substituted benzylamine (B48309).[2][10] The primary or secondary amine on the benzylamine fragment is highly nucleophilic and can interfere with subsequent amide bond formations or palladium-catalyzed coupling reactions.[9] Therefore, it is temporarily protected with a Boc group.
Various Boc-protected intermediates are key in the synthesis of PROTACs based on VHL ligands.[11] These intermediates, such as VH032-CH2-Boc and VH032-C2-NH-Boc, have the Boc group attached to a terminal amine on a linker, which will later be deprotected to allow for conjugation with a ligand for the target protein.[11]
Caption: General workflow for VH032 synthesis highlighting Boc protection.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the Boc protection of a VH032 amine precursor and the subsequent deprotection step.
3.1. Protocol for Boc Protection of an Amine Precursor
This procedure is a representative method for the N-Boc protection of a primary or secondary amine, a crucial first step in many VH032 syntheses.[7][10]
Reaction: Amine + (Boc)₂O → Boc-Protected Amine
Materials and Reagents:
-
Amine precursor (e.g., (4-bromophenyl)methanamine)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Base (e.g., NaHCO₃, triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EA), Tetrahydrofuran (THF), Water)
Procedure:
-
Dissolve the amine precursor (1.0 equiv.) in the chosen solvent system (e.g., a mixture of Ethyl Acetate and water).[10]
-
At room temperature or 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.6 equiv.) dropwise to the mixture.[10][13]
-
Stir the resulting mixture vigorously at room temperature for 3 to 12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[8][12]
-
Upon completion, perform an aqueous workup. If using an organic solvent, separate the organic layer.
-
Wash the organic phase sequentially with water and brine.[10][12]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
If necessary, purify the product via column chromatography or recrystallization.
3.2. Protocol for Boc Deprotection
The Boc group is reliably cleaved under acidic conditions to reveal the free amine, which is then ready for subsequent coupling reactions.[11]
Reaction: Boc-Protected Amine + Acid → Amine Salt + Isobutylene + CO₂
Materials and Reagents:
-
Boc-protected VH032 intermediate
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or an aqueous solution)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in a suitable solvent like DCM.
-
Add an excess of the acid. A common method is to use a 25-50% solution of TFA in DCM or a 4M solution of HCl in dioxane.[14]
-
Stir the reaction at room temperature for 1 to 12 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under vacuum.[14]
-
The resulting product is typically an amine salt (e.g., TFA or HCl salt). Using HCl can be advantageous as the resulting hydrochloride salt often precipitates as a fine solid, simplifying purification.[10]
-
The crude salt can be used directly in the next step or triturated with a solvent like diethyl ether to induce precipitation and further purify the product.
Caption: The core logic of using a chemical protecting group strategy.
Data Presentation
Effective synthesis relies on reproducible and high-yielding reactions. The tables below summarize typical reaction parameters and outcomes for the Boc protection step.
Table 1: Representative Conditions for Boc Protection of an Amine | Parameter | Condition | Reference | | :--- | :--- | :--- | | Substrate | Primary or Secondary Amine (1 mmol) |[12] | | Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 equiv. |[12] | | Base | Triethylamine (NEt₃) | 2.5 equiv. |[12] | | Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB)¹ | 2.5 equiv. |[12] | | Solvent | Dichloromethane (CH₂Cl₂) | 10 mL |[12] | | Temperature | Room Temperature |[12] | | Reaction Time | 5 hours |[12] | | Typical Yield | 78-95% |[12] | ¹Note: STAB is used in a one-pot reductive amination/Boc protection sequence.[12] For direct protection of an existing amine, a reducing agent is not required.
Table 2: Common Boc-Protected VH032 Intermediates for PROTAC Synthesis
| Intermediate Name | Description | Reference |
|---|---|---|
| VH032-CH2-Boc | A Boc-modified VH032 with a short linker, used as a key intermediate for PROTAC synthesis. | [11] |
| VH032-C2-NH-Boc | A Boc-protected VH032 derivative with a two-carbon linker terminating in an amine. | [11] |
| VH032-C3-Boc | A Boc-modified VH032 with a three-carbon linker. | [11] |
| VH032-C6-NH-Boc | A Boc-protected VH032 with a six-carbon linker terminating in an amine. | [11] |
| VH032-PEG2-NH-BOC | A Boc-protected VH032 with a two-unit polyethylene (B3416737) glycol (PEG) linker. |[11] |
Conclusion
The use of Boc protection is an indispensable strategy in the synthesis of VH032 and its derivatives for PROTAC development. It provides a robust and efficient means to mask reactive amine groups, enabling high-yield coupling and functionalization reactions. A thorough understanding of the experimental protocols for both the protection and subsequent deprotection steps is fundamental for medicinal chemists and drug development professionals working to create novel protein degraders. The careful application of this technique facilitates the modular assembly of PROTACs, accelerating the discovery of new therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
VH032-C3-Boc for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A key component in the construction of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.
This technical guide provides a comprehensive overview of VH032-C3-Boc, a crucial building block for the synthesis of VHL-recruiting PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its use and evaluation, and present key data in a structured format to aid researchers in the field of targeted protein degradation.
Core Concepts: The PROTAC Approach and the Role of this compound
PROTACs are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By simultaneously engaging both the target protein and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
VH032 is a potent small molecule ligand that binds to the VHL E3 ligase with a reported dissociation constant (Kd) of 185 nM.[1] this compound is a derivative of VH032 where a linker attachment point is functionalized with a Boc (tert-butyloxycarbonyl) protecting group. This protecting group serves a critical purpose in the multi-step synthesis of PROTACs. It masks a reactive amine group, preventing unwanted side reactions during the initial synthetic steps. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the amine for subsequent conjugation to a linker and the target protein ligand.
Quantitative Data Summary
| Compound | Target | Binding Affinity (Kd) | Assay | Reference |
| VH032 | VHL E3 Ligase | 185 nM | Not Specified | [1] |
| This compound | VHL E3 Ligase | Significantly reduced affinity expected | N/A | Inference |
Experimental Protocols
Synthesis of a PROTAC using this compound: A Generalized Workflow
This protocol outlines the general steps for synthesizing a PROTAC starting from this compound. The specific details of the linker and target protein ligand will vary depending on the desired final PROTAC.
a. Boc Deprotection of this compound
-
Objective: To remove the Boc protecting group to expose the primary amine for linker conjugation.
-
Reagents:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate to yield the deprotected VH032 amine.
-
b. Linker Conjugation and Target Ligand Attachment
-
Objective: To couple the deprotected VH032 amine to a linker, followed by attachment of the target protein ligand. This is often a multi-step process. A common approach is to first attach the linker to the VH032 amine and then attach the target ligand to the other end of the linker.
-
Reagents:
-
Deprotected VH032 amine
-
Linker with appropriate functional groups (e.g., a carboxylic acid for amide bond formation)
-
Target protein ligand with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA)
-
-
Procedure (Amide Bond Formation Example):
-
Dissolve the deprotected VH032 amine and the linker (with a terminal carboxylic acid) in an aprotic solvent.
-
Add the coupling reagents and a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the VH032-linker conjugate using column chromatography or preparative HPLC.
-
The resulting VH032-linker can then be conjugated to the target protein ligand using a similar coupling strategy, depending on the available functional groups.
-
Evaluation of PROTAC-mediated Protein Degradation by Western Blot
-
Objective: To quantify the reduction in the level of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the formation of the Target Protein-PROTAC-VHL ternary complex.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against VHL or the target protein
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against VHL (or the target protein) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the target protein (if VHL was immunoprecipitated) or VHL (if the target protein was immunoprecipitated). An increased signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
The Architect's Guide to Degradation: Core Principles of PROTAC Design with VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational principles of designing Proteolysis Targeting Chimeras (PROTACs) that utilize von Hippel-Lindau (VHL) E3 ligase ligands. We will delve into the core components of PROTACs, the mechanism of action, key design considerations for VHL ligands and linkers, and the critical experimental assays for their evaluation.
The PROTAC Concept: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules engineered to co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By simultaneously engaging a POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[4]
The von Hippel-Lindau (VHL) protein, a component of the CRL2^VHL^ E3 ligase complex, is one of the most widely utilized E3 ligases in PROTAC design due to its prevalent expression across different tissues and the availability of well-characterized, high-affinity small molecule ligands.[5][6][7]
Mechanism of Action: A Step-by-Step Breakdown
The catalytic cycle of a VHL-based PROTAC can be summarized in the following key steps:
-
Binary Complex Formation: The PROTAC independently binds to the Protein of Interest (POI) and the VHL E3 ligase in the cellular environment.
-
Ternary Complex Formation: The two binary complexes associate to form a key ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for degradation efficiency.[][9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[5][10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into smaller peptides.[4]
-
Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.[11]
Below is a diagram illustrating the signaling pathway of VHL-based PROTAC-mediated protein degradation.
Core Components and Design Principles
VHL Ligands
The development of potent and cell-permeable small molecule ligands for VHL has been a cornerstone of the success of VHL-based PROTACs.[12] Most VHL ligands are derived from the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), and typically feature a hydroxyproline (B1673980) motif that is crucial for binding to VHL.[13][14]
Key considerations for VHL ligand design and selection include:
-
Binding Affinity: High affinity for VHL is fundamental for the development of effective PROTACs.[12]
-
Exit Vector: The point of attachment for the linker is critical. The position and vector of the linker attachment can significantly impact the formation and stability of the ternary complex.[15][16]
Below is a table summarizing the binding affinities of common VHL ligands.
| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method | Reference |
| VH032 | 185 | Isothermal Titration Calorimetry (ITC) | [17] |
| VH101 | - | - | [18] |
| VH298 | Nanomolar range | - | [18] |
| MZ1 (VHL component) | 66 | Isothermal Titration Calorimetry (ITC) | [19] |
| MZ1 (VHL component) | 29 | Surface Plasmon Resonance (SPR) | [19] |
Linker Design
The linker is not merely a passive tether but plays a critical role in the overall efficacy of a PROTAC.[1][17] Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and degradation.[1][16]
Key principles of linker design include:
-
Length: The optimal linker length is dependent on the specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may lead to unproductive ternary complex formation.[1] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][20]
-
Composition and Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability. Incorporating features like basic nitrogen atoms can improve solubility.[21]
-
Attachment Points: The points at which the linker is connected to the POI ligand and the VHL ligand are crucial for achieving a productive ternary complex conformation.[16]
Experimental Evaluation of VHL-based PROTACs
A series of well-defined experiments are necessary to characterize and optimize a VHL-based PROTAC. The general workflow for PROTAC evaluation is depicted below.
Ternary Complex Formation Assays
Assessing the formation and stability of the POI-PROTAC-VHL ternary complex is a critical step in PROTAC development.[][22] Several biophysical techniques can be employed for this purpose.[19]
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip.
-
Analyte Injection: Inject a solution containing the PROTAC and the POI over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound. This provides real-time data on the association and dissociation of the ternary complex.[]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and the dissociation constant (KD).
Other common techniques include Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.[][19][21]
In Vitro Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.[10][23]
Methodology: Western Blot-Based Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified POI, VHL E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, and the PROTAC of interest in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Immunoprecipitation: Add an antibody specific to the POI to immunoprecipitate the target protein from the reaction mixture.
-
SDS-PAGE and Western Blotting: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and transfer it to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the presence of a high molecular weight smear or distinct bands corresponding to the ubiquitinated POI.[10]
Commercially available kits, such as AlphaLISA®-based assays, offer a high-throughput alternative for measuring ubiquitination.[24]
Cellular Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[25]
Methodology: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Detection and Quantification: Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., β-actin or GAPDH). Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.[4]
Other cellular degradation assays include reporter-based systems (e.g., NanoLuc® or HiBiT) and mass spectrometry-based proteomics.[26][27]
Conclusion
The design of effective VHL-based PROTACs is a multifactorial process that requires careful consideration of the VHL ligand, the linker, and the ligand for the protein of interest. A systematic and iterative approach, guided by a robust suite of biophysical and cellular assays, is essential for the successful development of these promising therapeutic agents. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Ternary Complex Formation [promega.com]
- 23. lifesensors.com [lifesensors.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. books.rsc.org [books.rsc.org]
- 26. Protein Degradation and PROTACs [promega.com]
- 27. academic.oup.com [academic.oup.com]
The Emergence of VH032-C3-Boc: A Key Building Block in Targeted Protein Degradation
An In-depth Technical Guide on the Discovery, Development, and Application of a Critical von Hippel-Lindau (VHL) E3 Ligase Ligand for PROTACs
Introduction
In the rapidly evolving field of targeted protein degradation, the development of potent and versatile E3 ligase ligands is paramount. Among these, ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant traction. VH032, a potent VHL inhibitor, has emerged as a cornerstone for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the discovery and development timeline of VH032 and its functionalized derivative, VH032-C3-Boc, a crucial building block in the synthesis of VHL-based PROTACs. We will explore the scientific journey from the initial understanding of the VHL-HIF-1α protein-protein interaction to the rational design of specific ligands and their adaptation for therapeutic applications.
Discovery and Development Timeline
The development of this compound is intrinsically linked to the broader effort to target the VHL E3 ligase for therapeutic benefit. The timeline below outlines the key milestones in this journey.
| Date/Period | Milestone | Significance |
| 1993 | Discovery of the VHL gene. | Foundational discovery linking the gene to von Hippel-Lindau disease, a hereditary cancer syndrome. |
| Early 2000s | Elucidation of the VHL-HIF-1α interaction. | Structural and biochemical studies revealed that VHL is the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions. |
| 2001 | First conceptualization of PROTACs. | The laboratories of Crews and Deshaies introduce the concept of using bifunctional molecules to induce protein degradation. |
| 2012 | First small-molecule inhibitors of the VHL-HIF-1α interaction. | The labs of Crews and Ciulli report the first non-peptidic small molecules that disrupt the VHL-HIF-1α interaction, laying the groundwork for more potent inhibitors. |
| ~2015 | Development of second-generation VHL inhibitors, including VH032. | Structure-guided design and optimization lead to the discovery of VH032, a highly potent and cell-active VHL ligand. |
| Mid- to Late 2010s | Emergence of VHL-based PROTACs. | With the availability of potent VHL ligands like VH032, researchers begin to incorporate them into PROTACs to target a wide range of proteins for degradation. This necessitates the development of functionalized VH032 derivatives with linkers for conjugation. |
| Late 2010s - Present | Commercialization of this compound and other building blocks. | Chemical suppliers begin to offer a variety of functionalized VH032 derivatives, including this compound, as ready-to-use building blocks for PROTAC synthesis, accelerating research in the field. These building blocks feature different linker lengths (C2, C3, C4, PEG, etc.) and protecting groups (Boc) to facilitate modular PROTAC assembly.[1] |
Quantitative Data: VHL Ligand Affinities
The development of VH032 and its analogs has been driven by the continuous pursuit of higher binding affinity and improved cellular activity. The following table summarizes key quantitative data for VH032 and related compounds.
| Compound | Assay Type | Value | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) - Kd | 185 nM | [2] |
| BOC-VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Ki | 2.1 μM | |
| VH298 | Isothermal Titration Calorimetry (ITC) - Kd | <100 nM | |
| MZ1 (PROTAC containing VH032) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Ki | 6.3 nM | |
| VH032 amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Ki | 5.7 μM |
Signaling Pathway and Mechanism of Action
This compound is a derivative of VH032, a potent ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In its natural function, the VHL complex recognizes and targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions. PROTACs containing a VH032 moiety hijack this natural process. By simultaneously binding to VHL and a target protein of interest, the PROTAC brings the E3 ligase machinery into close proximity with the target, leading to its ubiquitination and degradation. The "C3-Boc" component of this compound is a three-carbon linker with a Boc-protected amine, which allows for its covalent attachment to a ligand for the target protein after deprotection.
Caption: Mechanism of action of a VH032-based PROTAC.
Experimental Protocols
The synthesis of this compound and its incorporation into PROTACs involves several key steps. Below are generalized protocols based on methodologies reported in the literature.
Synthesis of VH032 Amine
The synthesis of the core VH032 amine is a critical precursor step. Multiple synthetic routes have been reported, often involving the coupling of four key building blocks. A common strategy is outlined below:
Experimental Workflow for VH032 Amine Synthesis
Caption: General workflow for the synthesis of VH032 amine.
Detailed Steps:
-
Amide Coupling: Boc-L-hydroxyproline is coupled with (4-aminomethyl)phenyl-4-methylthiazole using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent (e.g., DMF).
-
Second Amide Coupling: The resulting intermediate is then coupled with Boc-L-tert-leucine under similar amide coupling conditions.
-
Boc Deprotection: The Boc protecting groups are removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in dioxane, to yield the final VH032 amine.
Synthesis of this compound
To generate this compound, the VH032 amine is reacted with a linker precursor.
-
Linker Attachment: VH032 amine is reacted with a suitable three-carbon linker containing a Boc-protected amine and a reactive group (e.g., a carboxylic acid or an activated ester) for amide bond formation. Standard peptide coupling conditions are employed.
PROTAC Synthesis using this compound
-
Boc Deprotection: The Boc protecting group on this compound is removed using acidic conditions to expose the primary amine on the linker.
-
Final Coupling: The deprotected VH032-linker is then coupled to the carboxylic acid functional group of a ligand for the target protein of interest, again using standard peptide coupling reagents.
VHL Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
A common method to determine the binding affinity of VH032 and its derivatives to the VHL complex is a TR-FRET assay.
Experimental Workflow for TR-FRET Assay
References
VH032 as a VHL Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of VH032, a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 serves as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document details the key features of VH032, including its binding affinity, structural interactions with VHL, and its application in targeted protein degradation. Furthermore, it outlines detailed experimental protocols for the characterization of VH032 and its derivatives.
Core Features of VH032
VH032 is a synthetic, cell-permeable small molecule designed to mimic the endogenous hypoxia-inducible factor-1α (HIF-1α) protein, the natural substrate of VHL. By binding to the substrate recognition pocket of VHL, VH032 effectively disrupts the VHL/HIF-1α interaction.[1] This inhibitory action forms the basis of its utility in PROTACs, where it functions as the VHL-recruiting moiety.
The von Hippel-Lindau tumor suppressor, in complex with elongin C and elongin B (VCB), is a critical component of the cellular machinery that targets proteins for degradation.[2] Specifically, VHL recognizes and binds to hydroxylated proline residues on HIF-1α under normoxic conditions, leading to its ubiquitination and subsequent proteasomal degradation. VH032, being a hydroxyproline (B1673980) mimetic, hijacks this natural process for therapeutic benefit.[2][3]
Quantitative Binding Affinity
The binding affinity of VH032 and its derivatives to the VHL protein complex is a critical parameter for its application, particularly in the design of potent PROTACs. Various biophysical techniques have been employed to quantify this interaction, with dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values being the most common metrics.
| Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| VH032 | - | 185 nM | - | [1] |
| BODIPY FL VH032 | TR-FRET | 3.0 nM (average) | - | [2] |
| VH032 | FP Assay | - | 352.2 nM | [2] |
| VH298 | FP Assay | - | 288.2 nM | [2] |
| MZ1 (VH032-based PROTAC) | FP Assay | - | 226.2 nM | [2] |
| VH032 phenol | FP Assay | - | 212.5 nM | [2] |
| VH032-PEG4-amine | FP Assay | - | 430.8 nM | [2] |
Structural Basis of VHL Recognition
The high-affinity interaction between VH032 and VHL is underpinned by specific molecular interactions within the VHL substrate-binding pocket. The crystal structure of the VHL:Elongin B:Elongin C (VCB) complex bound to VH032 (PDB ID: 4W9H) provides a detailed atomic-level view of this recognition.[4]
Key interactions include hydrogen bonds between the hydroxyproline mimic of VH032 and key residues in the VHL binding groove. The amide group of VH032 also forms crucial hydrogen bonds with a structural water molecule within the binding pocket, contributing significantly to its binding affinity.[5] This detailed structural understanding has been instrumental in the rational design of second-generation VHL inhibitors and the optimization of linker attachment points for PROTAC development.
Application in PROTACs
VH032 is a foundational E3 ligase ligand in the field of targeted protein degradation using PROTACs. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VH032 for VHL.
The mechanism of action for a VH032-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[6] This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the proteasome. This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental characterization of VH032, the following diagrams illustrate key signaling pathways and workflows.
Caption: VHL-HIF signaling and VH032's role.
Caption: VH032-based PROTAC mechanism.
Caption: VH032 competitive binding assay workflow.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of VH032 using a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) as a probe.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescent probe (e.g., BODIPY FL VH032)
-
VH032 (or other test compounds)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of VH032 in Assay Buffer.
-
In a microplate, add the VCB complex to each well at a final concentration optimized for the assay (e.g., 100 nM).[3]
-
Add the serially diluted VH032 to the wells. Include a "no inhibitor" control (Assay Buffer only) and a "no protein" control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.[7]
-
Add the fluorescent probe to all wells at a fixed final concentration (e.g., 10 nM).[3]
-
Incubate the plate at room temperature for another defined period (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[3][7]
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY FL).[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the VH032 concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol outlines a TR-FRET assay for characterizing the binding of VH032 to VHL.
Materials:
-
GST-tagged VCB complex (GST-VCB)
-
Terbium-conjugated anti-GST antibody (donor)
-
BODIPY FL VH032 (acceptor)
-
VH032 (or other test compounds)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (VH032) in Assay Buffer.
-
To the microplate wells, add the GST-VCB complex and the Terbium-anti-GST antibody at optimized final concentrations (e.g., 2 nM each).[2]
-
Add the serially diluted VH032 to the wells.
-
Add the BODIPY FL VH032 probe at a fixed final concentration (e.g., 4 nM).[2]
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).[2]
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths for both the donor (e.g., 490 nm) and the acceptor (e.g., 520 nm).
-
The TR-FRET ratio is calculated from the emission signals. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the VH032 concentration.
Synthesis of VH032
The synthesis of VH032 has been reported through various routes. A common approach involves the coupling of key intermediates.[2][8][9][10] The following is a generalized summary of a synthetic route to VH032 amine, a key precursor.
Key Steps:
-
Synthesis of the thiazole-containing benzylamine (B48309) intermediate: This can be achieved through methods such as palladium-catalyzed C-H arylation.[10]
-
Coupling with protected hydroxyproline: The benzylamine intermediate is then coupled with a protected (e.g., Boc-protected) (2S,4R)-4-hydroxyproline.
-
Coupling with protected tert-leucine: The resulting dipeptide is then coupled with a protected (e.g., Boc-protected) (S)-2-amino-3,3-dimethylbutanoic acid (tert-leucine).
-
Deprotection: The protecting groups (e.g., Boc) are removed under acidic conditions to yield VH032 amine.[8]
-
Acetylation (for VH032): The VH032 amine is acetylated using acetic anhydride (B1165640) in the presence of a base to yield the final VH032 product.[2]
For a detailed, multi-gram scale, and column chromatography-free synthesis of VH032 amine, refer to the work by Li et al.[8]
Conclusion
VH032 has emerged as a pivotal tool in the field of chemical biology and drug discovery. Its high affinity and specificity for VHL, coupled with a well-characterized binding mode, make it an ideal E3 ligase ligand for the development of PROTACs. This guide provides a foundational understanding of the key features of VH032, offering valuable insights and practical protocols for researchers working to advance the frontier of targeted protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
The Critical Role of the C3 Linker in VH032-C3-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a popular choice for PROTAC design. This technical guide delves into the significance of a specific architectural element in a common PROTAC building block, VH032-C3-Boc: the three-carbon (C3) alkyl linker.
The linker component of a PROTAC is far from a passive spacer. Its length, composition, and attachment points are critical determinants of the efficacy and selectivity of the resulting degrader molecule. This guide will explore the structural and functional importance of the C3 linker, provide detailed experimental protocols for assessing PROTAC performance, and present a framework for understanding the intricate interplay between the linker and the overall mechanism of action.
The Trifecta of a PROTAC Building Block: VH032, C3 Linker, and Boc Group
VH032: This small molecule is a potent and selective ligand for the VHL E3 ligase. By binding to VHL, it serves as the anchor that brings the cellular ubiquitination machinery into proximity with the target protein.
C3 Alkyl Linker: This three-carbon chain provides a crucial connection between the VH032 E3 ligase ligand and a ligand for the target protein. The length and flexibility of this linker are paramount in enabling the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. Alkyl chains are a common choice for linkers due to their synthetic tractability and ability to provide a defined spatial separation between the two ends of the PROTAC.
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. In the context of this compound, it temporarily blocks a reactive site on the C3 linker, preventing unwanted side reactions during the synthesis of the full PROTAC molecule. The Boc group can be easily removed under specific chemical conditions to allow for the attachment of the target protein ligand, completing the PROTAC structure.
The Significance of the C3 Linker Length
The length of the linker in a PROTAC is a critical parameter that dictates its ability to induce the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). This complex must adopt a specific conformation that allows for the efficient transfer of ubiquitin from the E3 ligase to the target protein.
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.
-
Too Long: Conversely, an excessively long linker may result in a floppy and unstable ternary complex, where the target protein's lysine (B10760008) residues are not optimally positioned for ubiquitination by the E3 ligase.
The C3 linker represents a specific length that has been empirically and computationally evaluated for its ability to facilitate effective protein degradation for various target proteins. The optimal linker length is target-dependent, and a systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC for a given target.
Quantitative Analysis of Linker Impact
| Linker Length | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) |
| C2 Alkyl | >1000 | <20 | 10 |
| C3 Alkyl | 50 | >90 | 85 |
| C4 Alkyl | 150 | 75 | 60 |
| C5 Alkyl | 500 | 50 | 40 |
| C6 Alkyl | >1000 | <30 | 25 |
Note: The above data is illustrative. Actual values are highly dependent on the specific target protein and the ligand used.
Experimental Protocols
The evaluation of a PROTAC's efficacy relies on a series of well-defined in vitro and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
a. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC complex)
-
Target protein of interest (purified)
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
b. Incubation and Detection:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blotting using an antibody against the target protein or an antibody that recognizes ubiquitin. An upward smearing or the appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.
Ternary Complex Formation Assays
Several biophysical techniques can be used to quantify the formation and stability of the ternary complex.
a. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the other protein partner to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) of the binary and ternary interactions. Cooperativity can be calculated by comparing the binding affinity of the second protein in the presence and absence of the first.
b. Isothermal Titration Calorimetry (ITC):
-
Place the E3 ligase or the target protein in the ITC cell.
-
Titrate the PROTAC into the cell to measure the thermodynamics of the binary interaction.
-
To measure ternary complex formation, pre-saturate one protein with the PROTAC and titrate this complex into the other protein.
-
Analyze the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
c. Fluorescence Polarization (FP) Assay:
-
Use a fluorescently labeled ligand for either the E3 ligase or the target protein.
-
Measure the change in fluorescence polarization upon binding of the protein.
-
Perform a competition experiment by adding the PROTAC to displace the fluorescent ligand to determine its binary binding affinity.
-
To assess ternary complex formation, pre-incubate one protein with the PROTAC and then add the fluorescently labeled ligand for the other protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows.
Conclusion
The C3 alkyl linker in this compound is a meticulously chosen component that plays a pivotal role in the successful design of potent PROTAC degraders. Its length and chemical nature are critical for facilitating the formation of a productive ternary complex, which is the essential intermediate for inducing target protein ubiquitination and subsequent degradation. While the optimal linker is target-dependent, the C3 alkyl chain provides a valuable starting point and a key building block for the synthesis of PROTACs. A thorough understanding of the linker's significance, coupled with rigorous experimental evaluation using the detailed protocols provided herein, is fundamental for the rational design and development of next-generation targeted protein degraders.
Methodological & Application
Application Notes and Protocols for the Synthesis of VH032-C3-Boc for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC design.[2][3] The synthesis of PROTACs often involves the use of VH032 derivatives functionalized with a linker and a terminal protecting group, such as a tert-butyloxycarbonyl (Boc) group. This application note provides a detailed protocol for the synthesis of VH032-C3-Boc, a key intermediate for the construction of VHL-recruiting PROTACs.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Synthesis of this compound: An Overview
The synthesis of this compound is a multi-step process that begins with the synthesis of the VH032 amine core, followed by the coupling of a Boc-protected 3-carbon linker. The following sections provide a detailed, step-by-step protocol for this synthesis, adapted from a multi-gram scale, column-free process for VH032 amine hydrochloride.[3]
Experimental Protocols
Part 1: Synthesis of VH032 Amine Hydrochloride
This synthesis involves seven steps starting from commercially available materials.
Step 1: Synthesis of tert-Butyl (4-bromobenzyl)carbamate (Compound 11)
-
To a solution of (4-bromophenyl)methanamine (50 g, 269 mmol) in ethyl acetate (B1210297) (250 mL), add sodium bicarbonate (15.8 g, 188 mmol) and water (250 mL).
-
To this mixture, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (70 g, 322 mmol) in ethyl acetate (100 mL) dropwise at room temperature.
-
Stir the resulting slurry at room temperature overnight until the mixture becomes clear.
-
Separate the layers and extract the aqueous phase with ethyl acetate (200 mL).
-
Combine the organic phases and wash twice with water (100 mL) and twice with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate (Compound 10)
-
In a reaction vessel, combine tert-butyl (4-bromobenzyl)carbamate (Compound 11) (77 g, 269 mmol), 4-methylthiazole (B1212942) (54 g, 420 mmol), and potassium acetate (41.2 g, 420 mmol) in dimethylacetamide (DMA) (400 mL).
-
Add palladium(II) acetate (1.0 g, 10.5 mmol) to the mixture.
-
Heat the reaction mixture to 130 °C and monitor the reaction by HPLC until >90% of the starting bromide is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (B1433745) Hydrochloride (Compound 4)
-
Dissolve the crude Compound 10 in a mixture of dioxane and ethyl acetate.
-
Add 4 M HCl in dioxane dropwise at room temperature.
-
Stir the mixture at room temperature overnight.
-
Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to yield the hydrochloride salt.
Step 4: Synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Boc-13)
-
To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride (Compound 4) in DCM/DMF, add Boc-L-hydroxyproline, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Step 5: Synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride (Compound 13)
-
Dissolve the crude Boc-13 in a mixture of dioxane and ethyl acetate.
-
Add 4 M HCl in dioxane dropwise at room temperature.
-
Stir the mixture overnight.
-
Filter the resulting yellow solid, wash with ethyl acetate, and dry under vacuum.
Step 6: Synthesis of tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (Compound 17)
-
To a solution of Compound 13 in DCM/DMF, add Boc-L-tert-leucine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate and brine.
-
Dry the organic layer and concentrate under reduced pressure.
Step 7: Synthesis of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride (VH032 Amine HCl, Compound 18)
-
To a solution of Compound 17 in DCM, add 4 M HCl in dioxane dropwise at room temperature.
-
Add methanol (B129727) and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture and add water.
-
Wash the aqueous solution three times with DCM.
-
Basify the aqueous layer with sodium bicarbonate, saturate with NaCl, and extract with a 10:1 mixture of DCM/methanol.
-
Combine the organic extracts and concentrate to a foam.
-
Dissolve the foam in methanol and add it dropwise to ethyl acetate to precipitate the product.
-
Filter the solid and dry under vacuum to yield VH032 amine hydrochloride.[3]
Part 2: Synthesis of this compound
Step 8: Coupling of VH032 Amine with Boc-3-aminopropanoic acid
-
Dissolve VH032 amine free base (obtained by neutralizing VH032 amine HCl with a base like DIPEA) (1.0 equivalent) and Boc-3-aminopropanoic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of methanol in dichloromethane) to obtain the final product, this compound.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of VH032 Amine Hydrochloride
| Step | Product | Starting Materials | Key Reagents | Solvent(s) | Reported Yield |
| 1 | tert-Butyl (4-bromobenzyl)carbamate | (4-Bromophenyl)methanamine | Boc₂O, NaHCO₃ | Ethyl Acetate, Water | High |
| 2 & 3 | (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl | tert-Butyl (4-bromobenzyl)carbamate, 4-Methylthiazole | Pd(OAc)₂, KOAc, HCl | DMA, Dioxane, Ethyl Acetate | 96% (2 steps) |
| 4 & 5 | (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide HCl | Compound 4, Boc-L-hydroxyproline | HATU, DIPEA, HCl | DCM, DMF, Dioxane, Ethyl Acetate | 94% (for step 5) |
| 6 & 7 | VH032 Amine HCl | Compound 13, Boc-L-tert-leucine | HATU, DIPEA, HCl | DCM, DMF, Methanol, Ethyl Acetate | 74% (2 steps) |
| Overall | VH032 Amine HCl | (4-Bromophenyl)methanamine | - | - | 65% [3] |
Note: Step-wise yields for each individual step were not fully detailed in the primary literature; however, combined yields for consecutive steps and the overall yield are reported.[3]
Visualizations
Synthesis Workflow
BRD4 Degradation Signaling Pathway
A common application of VH032-based PROTACs is the targeted degradation of the BET family of proteins, particularly BRD4, which is implicated in various cancers.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of VH032-C3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C3-Boc is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, it incorporates a linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The removal of this Boc protecting group is a critical step to liberate the primary amine, enabling its conjugation to a linker and subsequently to a ligand for a protein of interest (POI), thus forming the final PROTAC molecule. This document provides a detailed protocol for the acidic deprotection of this compound to yield VH032-C3-amine.
Data Presentation
The efficiency of the Boc deprotection step is critical for the overall yield of the final PROTAC. While specific data for this compound deprotection is not widely published, the following table summarizes relevant data from the synthesis of a similar compound, VH032 amine hydrochloride, and typical yields for Boc deprotection reactions under acidic conditions.
| Parameter | VH032 Amine Hydrochloride Synthesis | Typical Boc Deprotection Yields |
| Starting Material | Boc-protected VH032 precursor | Various N-Boc protected amines |
| Product | VH032 amine hydrochloride | Corresponding primary or secondary amine |
| Two-Step Yield | 74% (for final coupling and deprotection) | >90% |
| Purity | 97% | High, often requiring minimal purification |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the Boc deprotection of this compound.
Materials and Reagents
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Appropriate solvent system for TLC (e.g., DCM/Methanol)
Deprotection Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen. The recommended concentration is typically 0.1-0.2 M.
-
Stir the solution at room temperature (20-25 °C) until the starting material is fully dissolved.
-
-
Addition of Trifluoroacetic Acid (TFA):
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm. A common ratio is 20-50% TFA in DCM (v/v).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture, spot them on a TLC plate alongside the starting material, and elute with an appropriate solvent system (e.g., 9:1 DCM/Methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
Dissolve the residue in DCM.
-
Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Ensure the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times) to recover any remaining product.
-
Combine all organic layers.
-
-
Purification and Isolation:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude VH032-C3-amine.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary, though often the product is of sufficient purity for the next synthetic step.
-
Mandatory Visualization
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC, starting from the Boc-deprotection of an E3 ligase ligand precursor like this compound.
Caption: Workflow for PROTAC synthesis starting from this compound.
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Application Notes and Protocols: VH032-C3-Boc for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
VH032-C3-Boc is a Boc-protected derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5] The Boc (tert-butyloxycarbonyl) protecting group on this compound can be removed under acidic conditions, allowing for its conjugation to a ligand for a target protein.[1][6][7] These application notes provide detailed protocols for the solubilization, handling, and use of this compound in common in vitro assays.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. The following table summarizes the solubility and storage recommendations for a closely related compound, (S,R,S)-AHPC-Boc, which is also referred to as VH032-Boc. These guidelines are expected to be applicable to this compound.
| Parameter | Value | Notes |
| Molecular Weight | 530.68 g/mol (for (S,R,S)-AHPC-Boc) | Varies slightly for different this compound derivatives. |
| Appearance | White to yellow solid | |
| Solvent | DMSO | Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[4][8] |
| Solubility in DMSO | 100 mg/mL (188.44 mM) | Ultrasonic treatment may be necessary to fully dissolve the compound.[8] |
| Storage (Solid) | -20°C, stored under nitrogen | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[8][9] |
Signaling Pathway
This compound, after deprotection and incorporation into a PROTAC, hijacks the VHL E3 ligase machinery. Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and proteasomal degradation. VHL inhibitors, and by extension PROTACs utilizing VHL ligands, prevent this interaction, stabilizing HIF-1α.[5][9]
Caption: VHL pathway and PROTAC mechanism of action.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL or a specific molarity).
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5% or as low as 0.2%) to avoid solvent-induced toxicity or off-target effects.[10]
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer
Procedure (Serial Dilution):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:100 in buffer to get 1 mM), and then further dilute to the final concentration.
-
Ensure thorough mixing at each dilution step.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods.
The following diagram outlines the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for this compound preparation.
In Vitro Assay Considerations
VH032 and its derivatives have been utilized in various in vitro assays to characterize their binding to VHL and their effects on downstream signaling.
-
Binding Assays (TR-FRET, FP): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used to determine the binding affinity (e.g., IC50, Ki) of ligands to VHL.[10] In such assays, it is crucial to have accurate concentrations of the compound and to ensure that the final DMSO concentration is consistent across all wells and does not exceed 1%.[10]
-
Cell-Based Assays: When using this compound in cell-based assays, it is important to consider that the Boc protecting group is typically removed under acidic conditions.[1][6][7] If the goal is to use the active VH032 ligand, a deprotection step may be necessary prior to its use in the synthesis of a PROTAC. For direct application of a VH032-containing molecule in cells, cytotoxicity should be assessed. Related VHL inhibitors like VH032 have shown low cytotoxicity in various cell lines at high concentrations.[11]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can ensure the proper handling and use of this compound, leading to accurate and reproducible results in their in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound | PROTAC Linkers | 2827750-25-2 | Invivochem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC Linker Conjugation with VH032-C3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[4][5]
This application note provides a detailed guide to the conjugation of a warhead (POI ligand) to the VHL ligand using a pre-functionalized intermediate, VH032-C3-Boc. This intermediate contains the VH032 ligand attached to a 3-carbon alkyl linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[6] The protocol involves a two-step process: the deprotection of the Boc group to reveal a reactive amine, followed by the conjugation of a warhead via amide bond formation. This methodology is exemplified by the synthesis of a BRD4-targeting PROTAC, a common model system in PROTAC development.[1][7]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8] The PROTAC molecule is subsequently released and can catalyze further rounds of protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section details the synthetic workflow for the creation of a VH032-based PROTAC, starting from the Boc-protected linker conjugate.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Carboxylic acid-functionalized warhead (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the terminal amine of the linker under acidic conditions.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude VH032-C3-NH₂ (as the TFA salt if neutralization is incomplete, or as the free amine). The product is often used in the next step without further purification.
Protocol 2: Amide Coupling of VH032-C3-NH₂ with a Warhead
This protocol outlines the conjugation of the deprotected VH032-linker with a carboxylic acid-functionalized warhead using HATU as a coupling agent.[3]
-
Activation of Warhead: In a separate flask, dissolve the carboxylic acid-functionalized warhead (e.g., JQ1-acid) (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the crude VH032-C3-NH₂ (1.0-1.2 eq) in anhydrous DMF to the activated warhead solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the final PROTAC.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data Summary
The following tables provide representative data for the synthesis and characterization of a VH032-based PROTAC targeting BRD4.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Boc Deprotection | TFA, DCM | DCM | 0.5 - 1 | 0 to RT | >95% (crude) |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 2 - 12 | RT | 40 - 70% (purified) |
Table 2: Characterization Data for a Representative BRD4-targeting PROTAC (MZ1) [9]
| Analytical Method | Data |
| ¹H NMR | Consistent with the proposed structure. |
| ¹³C NMR | Consistent with the proposed structure. |
| HRMS (ESI) | m/z calculated for C₄₇H₅₅ClN₈O₈S₂ [M+H]⁺: 987.3250; found: 987.3247. |
| Purity (HPLC) | >95% |
| Binding Affinity (ITC) | K_d (to VHL) = 185 nM; K_d (to BRD4) ≈ 100-200 nM |
| Degradation (Western Blot) | DC₅₀ (BRD4 degradation in HeLa cells) ≈ 2 nM |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for a VH032-based PROTAC.
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway and PROTAC intervention.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application of VH032-C3-Boc in the Development of Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C3-Boc is a crucial chemical intermediate employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation. As a Boc-protected ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound serves as a foundational building block for creating heterobifunctional molecules that can selectively eliminate disease-causing proteins, particularly in the context of cancer. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of cancer therapeutics.
PROTACs synthesized using a VH032-based moiety function by recruiting the VHL E3 ligase to a specific protein of interest (POI), thereby inducing its ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms and providing a more durable therapeutic response.
Synthesis of PROTACs from this compound: A General Workflow
The synthesis of a PROTAC using this compound as the VHL ligand precursor involves a two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on this compound must first be removed to expose the reactive amine. This is typically achieved under acidic conditions.
-
Conjugation: The deprotected VH032 derivative is then conjugated to a linker, which is subsequently attached to a ligand that specifically binds to the target cancer-associated protein.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of starting material).
-
Add TFA dropwise to the solution at room temperature (e.g., a 20% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the deprotected VH032 amine.
Application of VH032-Derived PROTACs in Cancer Therapeutics
Several potent and selective PROTAC degraders have been developed using VH032 as the VHL ligand, targeting a range of cancer-driving proteins. The following sections detail the application of three such PROTACs: MZ-1 (targeting BRD4), GP262 (targeting PI3K/mTOR), and NR-11c (targeting p38α).
MZ-1: A BRD4-Targeting PROTAC
MZ-1 is a well-characterized PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for BRD4.[1][2] BRD4 is a key regulator of oncogenes such as c-Myc, making it a compelling target in various cancers, including acute myeloid leukemia (AML).[3][4]
Mechanism of Action:
MZ-1 forms a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This downregulates the expression of c-Myc and other BRD4-dependent transcripts, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data for MZ-1:
| Parameter | Value | Cell Line | Reference |
| BRD4 Degradation (DC50) | < 100 nM | HeLa, 22Rv1 | [5] |
| Binding Affinity (Kd) to BRD4 BD1/2 | 382/120 nM | - | [2] |
| Binding Affinity (Kd) to BRD3 BD1/2 | 119/115 nM | - | [2] |
| Binding Affinity (Kd) to BRD2 BD1/2 | 307/228 nM | - | [2] |
| Cell Viability (IC50) | 0.074 µM | Kasumi-1 (AML) | [3] |
| Cell Viability (IC50) | 0.110 µM | MV4-11 (AML) | [3] |
| Cell Viability (IC50) | 0.279 µM | NB4 (AML) | [3] |
GP262: A Dual PI3K/mTOR-Targeting PROTAC
GP262 is a novel PROTAC designed to simultaneously degrade both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), two key nodes in a critical signaling pathway that is frequently dysregulated in cancer.
Mechanism of Action:
GP262 induces the formation of a ternary complex involving either PI3K or mTOR and the VHL E3 ligase. This leads to the ubiquitination and proteasomal degradation of both kinases, resulting in the potent inhibition of the PI3K/AKT/mTOR signaling pathway and suppression of cancer cell proliferation.
Quantitative Data for GP262:
| Parameter | Value | Cell Line | Reference |
| PI3K Degradation (DC50) | 42.23–227.4 nM | MDA-MB-231 | [6] |
| mTOR Degradation (DC50) | 45.4 nM | MDA-MB-231 | [6] |
| Anti-proliferative Activity (IC50) | 44.3 nM | OCL-AML3 | [6] |
| Tumor Growth Inhibition (in vivo) | Significant inhibition at 15 and 25 mg/kg | MDA-MB-231 xenograft | [6] |
NR-11c: A p38α-Targeting PROTAC
NR-11c is a selective PROTAC that targets the p38α mitogen-activated protein kinase (MAPK) for degradation.[7] Dysregulation of the p38α signaling pathway is implicated in various cancers, and its targeted degradation presents a promising therapeutic strategy.
Mechanism of Action:
NR-11c facilitates the formation of a ternary complex between p38α and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of p38α.[8] This abrogates p38α-mediated signaling, which can impact cancer cell survival and inflammation.
Quantitative Data for NR-11c:
| Parameter | Value | Cell Line | Reference |
| p38α Degradation (DC50) | 11.55 nM | MDA-MB-231 | [7] |
| In vivo Degradation | Down-regulation of p38α in tumor | Mouse breast cancer model | [7] |
Experimental Protocols for Evaluating PROTAC Efficacy
The following are generalized protocols for assessing the biological activity of PROTACs derived from this compound.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of the PROTAC on cancer cell proliferation and viability.
Materials:
-
Cancer cell line
-
PROTAC compound and vehicle control
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
PROTAC formulation and vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the PROTAC formulation via a suitable route (e.g., intraperitoneal, oral, or intravenous) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tumor samples can be processed for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTAC-based cancer therapeutics. By serving as a readily available precursor for the VHL E3 ligase ligand, it enables the synthesis of a wide range of PROTACs targeting various oncoproteins. The successful development of potent degraders such as MZ-1, GP262, and NR-11c highlights the potential of this approach in creating novel and effective cancer treatments. The protocols provided herein offer a framework for researchers to synthesize and evaluate their own VH032-based PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of VH032-C3-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A key component in many PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery. VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VH032-C3-Boc linker is a critical chemical tool used in the synthesis of PROTACs, providing a stable connection to the VHL ligand and a reactive moiety for conjugation to a target protein ligand after deprotection.
This document provides detailed application notes and protocols for the mass spectrometry analysis of PROTACs containing the this compound linker. These guidelines are intended to assist researchers in the characterization, quantification, and mechanistic studies of these novel therapeutic molecules.
Mechanism of Action of VH032-Based PROTACs
VH032-based PROTACs function by forming a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound moiety, after deprotection and conjugation to a POI ligand, is integral to this process by ensuring potent and specific recruitment of the VHL E3 ligase.
Caption: Mechanism of action of a VH032-based PROTAC.
Quantitative Mass Spectrometry Data
The following table summarizes hypothetical yet representative quantitative data for a model PROTAC, designated as "PROTAC-XYZ," which incorporates the this compound linker conjugated to a hypothetical target protein ligand. This data is typical for what would be observed in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
| Analyte | Parent Ion (m/z) | Fragment Ions (m/z) | Retention Time (min) |
| This compound | 615.32 [M+H]⁺ | 559.28, 473.22, 317.15 | 4.8 |
| PROTAC-XYZ | 934.37 [M+H]⁺ | 617.26, 318.13, 188.05 | 6.2 |
| Metabolite 1 (Hydrolysis of Linker) | 525.22 [M+H]⁺ | 409.19, 263.14, 89.06 | 3.5 |
Experimental Protocols
Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of a this compound containing PROTAC from a plasma matrix.
Materials:
-
Rat plasma
-
PROTAC stock solution (in DMSO)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of rat plasma with the PROTAC stock solution to achieve the desired concentrations for a calibration curve.
-
Add 5 µL of the internal standard solution.
-
Add 200 µL of cold ACN:MeOH (1:1, v/v) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% ACN with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: (Refer to the Quantitative Data table for parent and fragment ions).
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a this compound containing PROTAC.
Caption: General workflow for LC-MS/MS analysis of PROTACs.
Conclusion
The protocols and data presented in this application note provide a robust framework for the mass spectrometry-based analysis of PROTACs containing the this compound linker. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data for the characterization and quantification of these promising therapeutic molecules. The provided diagrams offer a clear visual representation of the PROTAC mechanism and the analytical workflow, aiding in the understanding and implementation of these methods.
Troubleshooting & Optimization
Technical Support Center: VH032-C3-Boc Deprotection
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Boc deprotection of VH032-C3.
Frequently Asked Questions (FAQs)
Q1: My VH032-C3-Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Here are several potential causes and solutions:
-
Insufficient Acid: The molar excess of the acid might be too low. Ensure you are using a sufficient excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For TFA, a common starting point is a 20-50% solution in dichloromethane (B109758) (DCM).
-
Short Reaction Time: While many Boc deprotections are rapid, some substrates require longer reaction times.[1] Monitor the reaction's progress using an appropriate analytical method like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Low Reaction Temperature: Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, ensure the temperature hasn't dropped significantly.
-
Reagent Quality: The acid used for deprotection may have degraded. Use fresh, high-quality TFA or a recently prepared solution of HCl in dioxane.
Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
A2: Side product formation often occurs if other acid-sensitive functional groups are present in your molecule.[2][3]
-
Use Milder Conditions: Reduce the concentration of the acid or shorten the reaction time. You can also try performing the reaction at 0°C to improve selectivity.[3]
-
Alternative Reagents: For highly sensitive substrates, consider using milder deprotection reagents.[4] Options include:
-
Scavengers: The tert-butyl cation generated during the reaction can alkylate electron-rich functional groups. Adding a scavenger like triethylsilane (TES) or thioanisole (B89551) can help to trap this cation and prevent side reactions.
Q3: After workup, my product is an oil and difficult to purify. What can I do?
A3: TFA salts are often oily and difficult to handle.[5]
-
Switch to HCl: Using 4M HCl in dioxane or another suitable solvent will yield the hydrochloride salt of your amine, which is often a crystalline solid and easier to isolate by filtration.[1][5]
-
Azeotropic Removal of TFA: To remove residual TFA, you can co-evaporate the crude product with a solvent like toluene (B28343) multiple times.[6]
-
Resin-Based Workup: For a non-aqueous workup, you can use a basic resin like Amberlyst A21 to neutralize the acid and isolate the free amine.[7]
-
Precipitation: After removing the reaction solvent, you can try precipitating the product by adding a non-polar solvent like diethyl ether.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase acid concentration, prolong reaction time, or allow the reaction to warm to room temperature. Monitor progress by TLC or LC-MS.[1] |
| Side Product Formation | Presence of other acid-labile groups. | Use milder conditions (e.g., lower acid concentration, 0°C).[3] Consider alternative reagents like 4M HCl in dioxane, ZnBr₂, or oxalyl chloride/methanol.[2][4] |
| Product is an Oily Residue | Formation of a TFA salt. | Use 4M HCl in dioxane to obtain a crystalline hydrochloride salt.[1][5] Perform an azeotropic distillation with toluene to remove excess TFA.[6] |
| Difficult Workup/Purification | Product solubility issues or residual acid. | For water-soluble products, consider a resin-based workup.[7] Ensure complete neutralization of the acid by washing with a saturated sodium bicarbonate solution.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected VH032-C3 (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Suspend the Boc-protected VH032-C3 (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[4]
Visual Guides
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: VH032-C3-Boc Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the VH032-C3-Boc coupling reaction.
Troubleshooting Guide
Low yields in the coupling of VH032-C3-NH2 (after Boc deprotection) with a carboxylic acid are a common challenge. This guide addresses potential causes and offers systematic solutions to improve your reaction efficiency.
Question: What are the primary reasons for a low yield in my this compound coupling reaction?
Answer:
Low yields in this amide coupling reaction can typically be attributed to one or more of the following factors:
-
Incomplete Boc Deprotection: The amine on your this compound is not fully deprotected, leaving less starting material available for the coupling reaction.
-
Suboptimal Coupling Reagent Activation: The chosen coupling reagent may not be efficient enough to activate your carboxylic acid, especially if it is sterically hindered.
-
Steric Hindrance: The bulky nature of the VH032 ligand and potentially your coupling partner can physically impede the reaction.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Side Reactions: Undesirable side reactions can consume your starting materials or generate difficult-to-separate impurities.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and stoichiometry of reagents may not be optimized.
Question: How can I troubleshoot incomplete Boc deprotection?
Answer:
Incomplete removal of the Boc protecting group is a frequent cause of low coupling yields. Here are some steps to ensure complete deprotection:
-
Extend Deprotection Time: Standard deprotection times may be insufficient. Consider increasing the reaction time with the deprotecting agent (e.g., TFA).
-
Increase TFA Concentration: A higher concentration of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) can be more effective.
-
Monitor the Reaction: Use an analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the Boc-protected starting material.
-
Ensure Anhydrous Conditions: Water can quench the acid and hinder the deprotection process. Use anhydrous solvents and reagents.
Optimized Boc Deprotection Protocol:
| Parameter | Standard Condition | Optimized Condition |
| Reagent | 20-30% TFA in DCM | 50% TFA in DCM[1] |
| Time | 30 minutes | 1-2 hours[1] |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Optional | Recommended (TLC or LC-MS) |
Question: My Boc deprotection is complete, but the coupling yield is still low. What should I do next?
Answer:
If deprotection is successful, the issue likely lies with the coupling step itself. The following flowchart outlines a systematic approach to troubleshooting the coupling reaction.
Caption: Troubleshooting workflow for low yield in coupling reactions.
Step 1: Evaluate Coupling Reagent & Activation
The choice of coupling reagent is critical, especially for sterically hindered substrates.
-
Use a Stronger Coupling Reagent: If you are using a standard reagent like HBTU, consider switching to a more potent one like HATU or PyBOP, which are known to be effective for challenging couplings.[1]
-
Pre-activation: Allow the carboxylic acid and coupling reagent to pre-activate for a few minutes before adding the deprotected VH032-C3-amine.
-
Additive Use: Include additives like HOBt or HOAt to suppress side reactions and improve coupling efficiency.
Recommended Coupling Reagents for Hindered Couplings:
| Coupling Reagent | Additive | Base | Key Advantage |
| HBTU | HOBt | DIPEA | Standard, cost-effective |
| HATU | HOAt | DIPEA | Highly recommended for hindered couplings [1] |
| PyBOP | HOBt | DIPEA | Effective alternative |
Step 2: Address Steric Hindrance
The complex three-dimensional structure of VH032 can present a significant steric barrier.
-
Increase Equivalents: Use a higher excess of the activated carboxylic acid and coupling reagents (e.g., 1.5 to 3 equivalents).
-
Extend Reaction Time: Longer reaction times (e.g., 4-24 hours) may be necessary to allow the sterically hindered components to react.[1]
-
Double Coupling: After the initial coupling reaction, you can repeat the coupling step with a fresh portion of activated carboxylic acid.[1]
Step 3: Optimize Solubility
Poor solubility of either reactant will significantly lower the reaction rate.
-
Solvent Screening: Test different solvents. While DMF is common, other polar aprotic solvents like DMSO or NMP might be better for your specific substrates.
-
Increase Temperature: Gently warming the reaction mixture might improve solubility and reaction kinetics. However, be cautious as this can also increase the rate of side reactions.
Step 4: Refine Reaction Conditions
Fine-tuning the reaction parameters can lead to substantial improvements.
-
Base Selection: The choice of base can be critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions like racemization.[2]
-
Temperature Control: For many coupling reactions, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control side reactions.
Frequently Asked Questions (FAQs)
Q1: I see multiple products in my crude LC-MS. What are the likely side reactions?
A1: Common side reactions in Boc coupling reactions include:
-
Racemization: If your carboxylic acid has a chiral center, epimerization can occur, especially with stronger bases and higher temperatures. Using additives like HOBt or HOAt can help suppress racemization.[2]
-
N-acylurea formation: This can happen when using carbodiimide-based coupling reagents (like DCC or EDC) without an additive. The activated carboxylic acid can rearrange to a more stable N-acylurea.
-
Dimerization: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, which can then react with the amine.
Caption: Desired reaction pathway versus common side reactions.
Q2: Can the linker itself affect the coupling reaction?
A2: Yes, the nature of the linker is crucial. PROTAC linkers are not just passive spacers; their composition, length, and rigidity can influence the overall properties of the molecule, including its synthetic accessibility.[3][4] For a this compound linker, the relatively short alkyl chain should not pose significant issues on its own, but its flexibility can allow the bulky VH032 to adopt conformations that hinder the reaction site.
Q3: Is there an optimal stoichiometry for the reagents?
A3: A good starting point is to use a slight excess of the carboxylic acid and coupling reagents relative to the deprotected VH032-C3-amine.
General Stoichiometry Guidelines:
| Reagent | Equivalents |
| Deprotected VH032-C3-amine | 1.0 |
| Carboxylic Acid | 1.1 - 1.5 |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.5 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Q4: What is a standard experimental protocol for a this compound coupling reaction?
A4: The following is a general protocol that can be adapted and optimized for your specific substrates.
Experimental Protocol: Amide Coupling of VH032-C3-Amine
-
Boc Deprotection:
-
Dissolve this compound (1 eq.) in a solution of 50% TFA in anhydrous DCM.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once deprotection is complete, remove the solvent and TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).
-
The resulting VH032-C3-NH2 TFA salt is typically used directly in the next step.
-
-
Activation and Coupling:
-
In a separate flask, dissolve the carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the mixture and stir for 2-5 minutes to pre-activate.
-
Dissolve the VH032-C3-NH2 TFA salt in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
-
References
Technical Support Center: Optimizing Linker Length for VH032-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker length for VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VH032-based PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase (in this case, VH032), and a linker that connects these two components.[1] The primary function of the linker is to spatially orient the target protein and the VHL E3 ligase to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][2]
Q2: Why is optimizing the linker length so critical for PROTAC efficacy?
A2: The length of the linker is a crucial determinant of a PROTAC's degradation efficiency.[1] An optimal linker length is essential for the formation of a stable ternary complex.[1] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase.[1][3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable ternary complex and reduced degradation.[1][3] Therefore, systematic optimization of linker length is a critical step in developing a potent PROTAC.
Q3: How does the composition of the linker, beyond its length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's overall performance by affecting its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][4] For instance, incorporating hydrophilic units like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility.[5] The chemical nature of the linker, including its rigidity, can also impact the stability and conformation of the ternary complex, thereby influencing degradation efficiency and selectivity.[4][6]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex.[1] A suboptimal linker design may not promote the positive cooperativity needed for stable ternary complex formation.[1] Optimizing the linker can help to favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low degradation of the target protein. | Inefficient ternary complex formation: The linker length may be suboptimal (too short or too long), leading to steric hindrance or an unstable complex.[1] | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and screen for degradation efficiency. |
| Poor physicochemical properties: The PROTAC may have low cell permeability or poor aqueous solubility, preventing it from reaching its intracellular target.[1][7] | Modify the linker composition to improve solubility (e.g., incorporate PEG units) or permeability.[5][7] | |
| Unproductive ternary complex geometry: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] | Perform an in-cell or in vitro ubiquitination assay to confirm target ubiquitination. If ubiquitination is absent, a redesign of the linker is necessary to alter the ternary complex geometry.[1] | |
| Degradation is observed, but potency (DC50) is low. | Suboptimal ternary complex stability: The linker may not be facilitating optimal protein-protein interactions within the ternary complex. | Consider linkers with different rigidity. For example, replacing a flexible PEG linker with a more rigid alkyl or phenyl-containing linker can alter the conformational dynamics and potentially stabilize the ternary complex.[4] |
| "Hook effect" observed at higher concentrations. | Formation of unproductive binary complexes: High PROTAC concentrations favor the formation of binary complexes over the productive ternary complex.[1] | Re-evaluate the linker design to enhance positive cooperativity in ternary complex formation. Sometimes a shorter or more constrained linker can improve the stability of the ternary complex.[1] |
| Off-target degradation or lack of selectivity. | Linker-induced interactions: The linker itself might be forming non-specific interactions with other proteins, or the PROTAC conformation might lead to the degradation of unintended targets. | Varying the linker length and composition can alter the selectivity profile. For example, a lapatinib-based PROTAC could degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on VH032-based PROTACs, highlighting the impact of linker length and composition on degradation potency.
Table 1: Degradation Potency of PI3K/mTOR Dual-Targeting PROTACs [8]
| Compound | Linker Composition | Target | DC50 (nM) | Dmax (%) |
| GP262 | C8 alkyl chain | p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 | ||
| mTOR | 45.4 | 74.9 |
Table 2: Impact of Linker Length on TBK1 Degradation [4]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 12-29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Experimental Protocols
1. Cellular Degradation Assay (Western Blotting)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0-5 µM) for a specified time course (e.g., 12, 24, 48 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[8]
2. Ternary Complex Formation Assay (NanoBRET)
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc luciferase and the E3 ligase (VHL) fused to a HaloTag.
-
Ligand Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC of interest at various concentrations to the cells.
-
BRET Measurement: Add the NanoLuc substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc donor and the HaloTag acceptor are in close proximity, indicating the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the potency and cooperativity of ternary complex formation.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting PROTAC Instability with VH032-C3-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with VH032-C3-Boc PROTACs. The information is presented in a clear question-and-answer format, with detailed experimental protocols and visual aids to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) building block. It consists of three key components:
-
VH032: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
C3 Linker: A short alkyl chain that connects the VH032 ligand to a reactive group.
-
Boc Protecting Group: A tert-butoxycarbonyl group that protects a reactive amine on the linker, allowing for controlled conjugation to a target protein ligand.[1][2]
Q2: What are the common causes of instability for PROTACs like this compound?
A2: PROTAC instability can arise from several factors:
-
Chemical Instability: Degradation due to hydrolysis or other chemical reactions in aqueous solutions. The linker and the warhead are often susceptible.
-
Metabolic Instability: Enzymatic degradation, primarily by cytochrome P450 enzymes in the liver and blood, can limit the PROTAC's efficacy in vivo.[3]
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs can precipitate in assay buffers, leading to inconsistent results.[3]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.[4]
Q3: Is the Boc group on this compound stable under typical experimental conditions?
A3: The Boc (tert-butoxycarbonyl) group is generally stable under basic and nucleophilic conditions.[5] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7] While generally stable in typical cell culture media (pH ~7.4), prolonged incubation or specific acidic microenvironments could potentially lead to premature deprotection.
Q4: How does the linker composition affect the stability of a VH032-based PROTAC?
A4: The linker is a critical determinant of a PROTAC's stability and overall performance.[3]
-
Length and Flexibility: The linker's length and flexibility impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[][]
-
Chemical Composition: Incorporating elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while rigid structures like aromatic rings can enhance ternary complex stability.[6][10] Alkyl linkers, like the C3 in this compound, are common but can be sites of metabolic modification.[3]
-
Attachment Points: The points where the linker connects to the VH032 ligand and the target protein ligand are crucial to avoid interfering with their binding affinities.[6]
Troubleshooting Guides
Issue 1: Poor or No Target Degradation
If you observe suboptimal or no degradation of your target protein, a systematic evaluation of the PROTAC's stability and activity is necessary.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Question-and-Answer Troubleshooting:
-
Is my this compound-containing PROTAC stable in the assay medium?
-
How to check: Perform a stability assay by incubating your PROTAC in the cell culture medium for the duration of your experiment. Analyze samples at different time points using LC-MS/MS to quantify the amount of intact PROTAC remaining.
-
Possible cause of instability: Hydrolysis of the linker or warhead, or cleavage of the Boc group.
-
Solution: If unstable, consider modifying the linker to be more chemically robust or using fresh solutions for each experiment. Ensure the pH of your medium is stable.
-
-
Is the PROTAC getting into the cells?
-
How to check: Use a cellular uptake assay, such as LC-MS/MS analysis of cell lysates after treatment, to determine the intracellular concentration of the PROTAC.
-
Possible cause of low permeability: High molecular weight, high polar surface area, or poor solubility.[3]
-
Solution: Modify the linker to improve physicochemical properties (e.g., by incorporating PEG units) or consider formulation strategies like using lipid nanoparticles.[10][11]
-
-
Is the ternary complex (Target-PROTAC-VHL) forming?
-
How to check: Utilize biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or co-immunoprecipitation to confirm the formation of the ternary complex.
-
Possible cause of poor formation: Steric hindrance from the linker, incorrect linker length, or low binding affinity of the warhead.[]
-
Solution: Redesign the PROTAC with different linker lengths or attachment points. Ensure the warhead has sufficient affinity for the target protein.
-
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results are often a sign of underlying stability or solubility issues.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Question-and-Answer Troubleshooting:
-
Is my PROTAC precipitating out of solution?
-
How to check: Visually inspect your solutions for any precipitate. You can also centrifuge the solution and analyze the supernatant by LC-MS/MS to see if the concentration has decreased.
-
Possible cause: Poor solubility in aqueous buffers.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. For working solutions, you may need to optimize the buffer by adjusting the pH or including additives like glycerol (B35011) or non-denaturing detergents.[3] Formulation strategies such as using self-nano emulsifying drug delivery systems (SNEDDS) can also be explored.[3]
-
-
Is my stock solution stable?
-
How to check: Assess the stability of your stock solution over time at its storage temperature.
-
Possible cause: Degradation due to repeated freeze-thaw cycles, exposure to light, or reaction with the solvent.
-
Solution: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C and protect from light by using amber vials.[4]
-
Data Presentation
The stability of a PROTAC is a critical parameter. Below is a table with representative data from a stability study of a hypothetical VH032-based PROTAC in different solutions.
Table 1: Stability of a Hypothetical VH032-based PROTAC at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium | % Remaining in Human Plasma |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 85 |
| 4 | 92 | 88 | 62 |
| 8 | 85 | 75 | 40 |
| 24 | 65 | 50 | 15 |
Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay in Solution
Objective: To quantify the percentage of intact PROTAC remaining in a solution over time.
Materials:
-
Test PROTAC (e.g., your this compound derivative)
-
High-concentration stock solution in DMSO
-
Buffers or media to be tested (e.g., PBS pH 7.4, cell culture medium)
-
Cold acetonitrile
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare test solutions by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the buffers or media.
-
Timepoint 0: Immediately after preparation, take an aliquot, quench with an equal volume of cold acetonitrile, and store at -20°C. This is your t=0 sample.
-
Incubation: Incubate the remaining solutions at the desired temperature (e.g., 37°C) in a light-protected environment.
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench with cold acetonitrile, and store at -20°C.
-
Analysis: Analyze all samples by HPLC or LC-MS/MS.
-
Data Analysis: Integrate the peak area of the parent PROTAC at each timepoint and calculate the percentage remaining relative to the peak area at t=0.[4]
Protocol 2: In-Cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated in the presence of the PROTAC.
Materials:
-
Cells expressing the target protein
-
Your VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with your PROTAC at the optimal degradation concentration. As a crucial control, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a stringent buffer.
-
Immunoprecipitation: Perform immunoprecipitation for your target protein.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, run on an SDS-PAGE gel, and probe with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the MG132 + PROTAC lane indicates ubiquitination of the target protein.
Mandatory Visualization
Signaling Pathway: VHL-mediated Protein Degradation
The diagram below illustrates the mechanism of action for a VH032-based PROTAC.
Caption: Mechanism of VH032-PROTAC induced target protein degradation.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VH032-C3-Boc Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of VH032-C3-Boc. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a key synthetic intermediate used in the construction of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "C3" refers to a 3-carbon linker, and "Boc" indicates that the terminal amine of the linker is protected by a tert-butoxycarbonyl group. This Boc-protected intermediate allows for the controlled, stepwise assembly of a PROTAC molecule. The Boc group is typically removed at a later stage to allow for the coupling of a ligand for the protein of interest.
Q2: What are the critical steps in the synthesis involving this compound where side reactions are most likely to occur?
The two most critical steps where side reactions are commonly observed are:
-
Amide Bond Formation: The coupling of the carboxylic acid of the VHL ligand (or a precursor) with the amine of the linker.
-
Boc Deprotection: The removal of the Boc protecting group to reveal the primary amine for subsequent coupling reactions.
Troubleshooting Guides
Issue 1: Incomplete or Failed Amide Coupling Reaction
Symptom: Low or no yield of the desired this compound product after the amide coupling step, with starting materials remaining.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inefficient Coupling Reagent | Switch to a more efficient coupling reagent. HATU is commonly used and effective for VH032 synthesis.[1] Other options include HOBt/EDC or BOP, though BOP produces a carcinogenic byproduct.[2] | 1. Dissolve the carboxylic acid (1 equiv.) in DMF/DCM. 2. Add the amine (1-1.2 equiv.), HATU (1.2 equiv.), and a non-nucleophilic base such as DIPEA or TEA (2-3 equiv.). 3. Stir at room temperature until reaction completion (monitor by LC-MS). |
| Use of Amine as a Salt | If the amine starting material is a salt (e.g., TFA or HCl salt), ensure sufficient base is added to neutralize the salt and to facilitate the coupling reaction.[3][4] | Add an additional equivalent of base (e.g., DIPEA, TEA) for each equivalent of acid salt present in the amine starting material. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times or elevated temperatures. | Increase the reaction time and monitor progress. If no progress is observed, consider gentle heating (e.g., 40-50 °C). |
| Racemization of Amino Acid Residues | Carbodiimide reagents like EDC can sometimes cause racemization of chiral centers, especially in amino acid derivatives.[2][5] | The addition of HOBt or OxymaPure as an additive to EDC coupling reactions can help to suppress racemization.[2][5] |
Issue 2: Side Reactions During Boc Deprotection
Symptom: Presence of unexpected byproducts in the mass spectrum after the Boc deprotection step.
Possible Causes and Solutions:
| Side Reaction | Description | Mitigation Strategy | Experimental Protocol |
| Incomplete Deprotection | Insufficient acid concentration, reaction time, or low temperature can lead to a mixture of the desired deprotected amine and the starting Boc-protected material.[6][7] | Increase the concentration of trifluoroacetic acid (TFA), prolong the reaction time, or allow the reaction to proceed at room temperature. | 1. Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM). 2. Add 20-50% TFA in DCM. 3. Stir at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed. |
| tert-Butylation | The tert-butyl cation generated during the acidic cleavage of the Boc group is an electrophile and can alkylate nucleophilic sites on the molecule, such as electron-rich aromatic rings.[6][8] | Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[6] | 1. To the solution of the Boc-protected compound in DCM, add a scavenger such as triethylsilane (TES, 5-10% v/v) or thioanisole (B89551) (5-10% v/v). 2. Add TFA and proceed with the deprotection as usual. |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for Boc deprotection of this compound.
Caption: Logical relationships in troubleshooting amide coupling for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
How to improve the purity of VH032-C3-Boc derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of VH032-C3-Boc derivatives during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The purity of this compound is paramount as impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and ultimately impact the efficacy and safety of the final PROTAC drug.
Q2: What are the common impurities encountered during the synthesis of this compound derivatives?
A2: Common impurities often arise from the Boc-protection and deprotection steps. These can include:
-
Incompletely deprotected starting material: Residual Boc-protected amine can complicate subsequent coupling reactions.
-
Side-products from Boc deprotection: The tert-butyl cation generated during acidic deprotection can lead to alkylation of nucleophilic sites on the molecule.
-
Reagents and byproducts from coupling reactions: Unreacted coupling agents or their byproducts may persist in the final product.
-
Diastereomers: Depending on the synthetic route, diastereomeric impurities may be present and require specific chiral purification methods to remove.
Q3: What are the recommended purification techniques for this compound derivatives?
A3: The most common and effective purification techniques are High-Performance Liquid Chromatography (HPLC) and flash column chromatography. For multi-gram scale synthesis, chromatography-free methods involving trituration and recrystallization have also been successfully employed to achieve high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: Low Purity After Synthesis
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.
-
Low percentage of the desired product peak in HPLC or LC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion of the starting material. If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of reagents. |
| Side Reactions | Optimize reaction conditions to minimize side product formation. For instance, during Boc deprotection, the addition of scavengers can prevent t-butylation. |
| Degradation of Product | The product may be unstable under the reaction or work-up conditions. Assess the stability of the compound under different pH and temperature conditions. |
Issue 2: Difficulty in Removing Boc-Deprotection-Related Impurities
Symptoms:
-
Presence of a peak corresponding to the Boc-protected starting material in the final product.
-
Mass spectrometry data indicates the presence of species with an additional tert-butyl group (+56 Da).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Increase the concentration of the acid (e.g., Trifluoroacetic acid - TFA) or extend the reaction time. Ensure the reaction temperature is adequate (typically room temperature).[2] |
| Tert-butylation Side Reaction | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the deprotection reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with your product. |
Issue 3: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks or tailing of the product peak.
-
Low recovery of the product from the column.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase for better separation. A good starting point for reversed-phase flash chromatography is a gradient of acetonitrile (B52724) in water with 0.1% formic acid or TFA. For normal-phase, a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) can be effective. |
| Column Overloading | Do not exceed the loading capacity of your column. As a general rule, for silica (B1680970) gel flash chromatography, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Compound Degradation on Silica | Some compounds are unstable on silica gel. If you suspect this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it. If degradation is observed, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. |
Quantitative Data on Purification Methods
The purity of this compound derivatives is critical for their use in PROTAC synthesis. Different purification methods can yield varying levels of purity. Below is a summary of expected purity levels based on the chosen technique.
| Purification Method | Typical Purity Achieved (%) | Throughput | Key Considerations |
| Flash Column Chromatography | 90-98% | High | Good for removing bulk impurities. Purity is dependent on the separation of the target compound from its impurities on TLC. |
| Preparative HPLC | >98% | Low to Medium | Excellent for achieving high purity and separating closely related impurities and diastereomers. |
| Chromatography-Free (Trituration/Recrystallization) | ~97% | Very High | Suitable for large-scale synthesis where impurities have significantly different solubility profiles from the product. |
Note: The actual purity will depend on the specific reaction mixture and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification by Reversed-Phase Flash Column Chromatography
This protocol is suitable for purifying milligrams to several grams of this compound derivatives.
1. Materials and Equipment:
-
Crude this compound derivative
-
C18 reversed-phase silica gel
-
Flash chromatography system with a UV detector
-
Solvents: HPLC grade water, acetonitrile, and formic acid (or TFA)
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF.
-
Column Packing: Pack a C18 column with the appropriate amount of silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of increasing acetonitrile concentration. A typical gradient could be from 5% to 95% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify the pure fractions. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is ideal for obtaining highly pure this compound for sensitive applications.
1. Materials and Equipment:
-
Partially purified or crude this compound derivative
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
-
Solvents: HPLC grade water, acetonitrile, and TFA (0.1%)
-
Lyophilizer or rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter.
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system to determine the best gradient conditions.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition.
-
Injection: Inject the sample onto the column.
-
Purification: Run the preparative HPLC method.
-
Fraction Collection: Collect fractions corresponding to the target peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization if the mobile phase is volatile and contains water, or by rotary evaporation.
Visualizations
VHL-HIF Signaling Pathway
The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions (normoxia). VH032 is a ligand that binds to VHL.
Caption: VHL-HIF signaling under normoxic and hypoxic conditions.
Troubleshooting Workflow for Purification
This workflow provides a logical sequence of steps to diagnose and resolve purity issues with this compound derivatives.
Caption: A logical workflow for troubleshooting purification issues.
References
Addressing off-target effects of VH032-containing PROTACs
Welcome to the technical support center for researchers working with VH032-containing Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions related to potential off-target effects and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and why is it used in PROTACs?
A1: VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a binding affinity (Kd) of 185 nM.[1][2] It is widely used as the E3 ligase-recruiting component of a PROTAC because VHL is broadly expressed across various tissues.[3] By incorporating VH032, a PROTAC can hijack the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation of a specific protein of interest.[4][5]
Q2: Is the VH032 ligand itself prone to off-target effects?
A2: VH032 is considered exquisitely specific and selective for VHL.[6] Cellular proteomics analysis has shown negligible off-target engagement at concentrations up to 50 µM, and it does not typically cause cellular toxicity at concentrations up to 150 µM.[4][6] Therefore, off-target effects observed with a VH032-containing PROTAC are less likely to be caused by the VH032 moiety alone and more likely stem from the behavior of the entire PROTAC molecule.
Q3: What are the common causes of off-target effects with VH032-based PROTACs?
A3: Off-target effects primarily manifest as the unintended degradation of proteins other than the desired target. Common causes include:
-
Non-specific Binding: The target-binding ligand (warhead) of the PROTAC may have affinity for other proteins with similar binding domains.
-
Linker-Driven Interactions: The chemical linker connecting the warhead and the VH032 ligand can form new protein-protein interactions, leading to the degradation of unexpected proteins.[2]
-
High PROTAC Concentrations: Using excessive concentrations can lead to non-specific degradation and cellular toxicity, which may cause VHL-independent protein degradation.[7][8]
-
Ternary Complex Instability: An unstable ternary complex (Target-PROTAC-VHL) can lead to inefficient on-target degradation and potentially favor off-target interactions.[9]
Troubleshooting Guide
Problem 1: My VH032-PROTAC is degrading an unintended protein.
This is a classic off-target effect. A systematic approach is needed to confirm and understand the observation.
Q: How can I confirm that the degradation of a suspected off-target is a real, PROTAC-mediated event?
A: You must perform a series of validation experiments to ensure the degradation is VHL-dependent and proteasome-mediated.
-
Step 1: Unbiased Identification. The gold standard for discovering off-target effects is mass spectrometry-based global proteomics.[10][11] This technique provides an unbiased view of all protein level changes in response to your PROTAC treatment.
-
Step 2: Orthogonal Validation. Once a potential off-target is identified, you must validate the degradation using an alternative, antibody-based method like Western Blotting, Flow Cytometry, or Immunofluorescence Microscopy.[10]
-
Step 3: Confirm the Mechanism. Use specific inhibitors to prove the degradation pathway. Pre-treating cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of both the on-target and the off-target protein.[8]
-
Step 4: Use a Negative Control. Synthesize or acquire an inactive version of your PROTAC. A common negative control is one with a modification to the VH032 ligand that prevents VHL binding, such as the deliberate removal of a key amide moiety.[8] This control should not degrade the on-target or the off-target protein.
Problem 2: I'm observing cellular toxicity that doesn't correlate with the degradation of my primary target.
High levels of cytotoxicity can be a significant confounding factor, as it can lead to widespread, non-specific protein degradation.[8]
Q: How can I distinguish between targeted degradation and non-specific effects due to cytotoxicity?
A: It is crucial to evaluate cell viability alongside your degradation experiments.
-
Dose-Response Analysis: Perform a dose-response experiment for both protein degradation (using Western Blot) and cell viability (using assays like CellTiter-Glo® or MTT).
-
Identify Non-Toxic Concentration Range: Determine the concentration range where your PROTAC effectively degrades the target without causing significant cell death. True PROTAC-mediated degradation should occur at sub-toxic concentrations.
-
VHL-Dependence Check: In your viability assays, include the inactive VHL-binding control PROTAC. If both the active and inactive PROTACs cause similar levels of toxicity, the effect is likely off-target and independent of VHL engagement.
Quantitative Data Summary
For robust characterization, key quantitative metrics should be determined for both on-target and off-target proteins.
| Parameter | Description | On-Target Goal | Off-Target Concern |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of a protein. | Low nanomolar (nM) range | Degradation occurs, especially in a similar range to the on-target. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable. | > 80-90% | Significant degradation percentage (>30-50%). |
| K𝘥 (VH032) | Binding affinity of the VH032 ligand to the VHL E3 ligase. | 185 nM[1][2] | N/A |
| IC₅₀ (Viability) | Concentration of PROTAC that inhibits cell growth by 50%. | Significantly higher than the DC₅₀ value. | Close to or overlapping with the DC₅₀ value. |
Experimental Protocols & Workflows
Visualizing the PROTAC Mechanism and Troubleshooting
The following diagrams illustrate the key mechanisms and workflows for addressing off-target effects.
Caption: Mechanism of a VH032-PROTAC and a potential off-target pathway.
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Protocol: Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol outlines the gold standard method for unbiasedly identifying on- and off-target protein degradation.[10][11]
-
Cell Treatment:
-
Culture cells to be treated with the VH032-PROTAC and a vehicle control (e.g., DMSO).
-
Treat cells for a duration and at a concentration determined to give maximal degradation (Dₘₐₓ) of the on-target protein while minimizing cytotoxicity. Include at least three biological replicates.
-
-
Sample Preparation:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein content of each lysate using a standard method (e.g., BCA assay).
-
Perform protein digestion (typically with trypsin) to generate peptides.
-
(Optional but recommended) Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexing and precise relative quantification.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the intact peptides, and the second MS/MS scan fragments the peptides and measures the fragments to determine the amino acid sequence.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each identified protein across the different samples (PROTAC-treated vs. vehicle control).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples. These are your potential on- and off-targets.
-
Protocol: Western Blot for Off-Target Validation
Use this protocol to confirm the degradation of a specific protein identified from proteomics or other screening methods.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 12-well plates.
-
Treat cells with a range of concentrations of your VH032-PROTAC, an inactive control PROTAC, and a vehicle control for the desired time.
-
To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Harvest cells and prepare lysates as described for proteomics.
-
-
SDS-PAGE and Protein Transfer:
-
Measure protein concentration and load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your suspected off-target protein overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Quantify band intensities using software like ImageJ to determine the extent of degradation relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
VH032-C3-Boc stability issues in aqueous solutions
Welcome to the technical support center for VH032-C3-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a Boc-protected ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group masks a reactive amine, which, upon removal, allows for the conjugation of VH032 to a linker and a ligand for a target protein, thus forming a functional PROTAC.
Q2: What are the primary stability concerns for this compound in aqueous solutions?
The main stability issue for this compound in aqueous solutions is the hydrolysis of the Boc protecting group, particularly under acidic conditions. This premature deprotection can lead to unintended reactions and impact the yield and purity of the final PROTAC. Additionally, the overall stability of the molecule in various buffers and temperatures should be considered to ensure experimental reproducibility.
Q3: Under what conditions is the Boc group removed from this compound?
The Boc group is labile under acidic conditions.[1][2][3][4] Common laboratory acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for its removal. The rate of deprotection is dependent on the acid concentration, temperature, and solvent.
Q4: How should I store this compound, both as a solid and in solution?
For long-term storage, solid this compound should be stored at -20°C. When in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q5: I am observing precipitation of this compound when preparing my aqueous solution. What can I do?
Precipitation of this compound in aqueous solutions can be a challenge due to its limited solubility. If you observe precipitation, gentle heating and/or sonication can be employed to aid in dissolution. It is also crucial to ensure the use of high-purity solvents.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final PROTAC | Premature deprotection of the Boc group during storage or reaction setup. | Ensure stock solutions are fresh and stored under recommended conditions. Avoid acidic buffers during steps where the Boc group should remain intact. |
| Degradation of this compound. | Perform a stability study under your specific experimental conditions (see Experimental Protocols section). Analyze for degradation products using techniques like HPLC or LC-MS. | |
| Inconsistent Experimental Results | Variability in the concentration of active, Boc-protected this compound. | Regularly check the purity of your this compound stock solution. Consider that partial deprotection may have occurred. |
| pH shifts in the aqueous buffer over time. | Prepare fresh buffers for each experiment and verify the pH before use. | |
| Appearance of Unexpected Byproducts | Side reactions following premature Boc deprotection. | If acidic conditions are necessary for other reaction components, consider alternative protecting groups for the VHL ligand or optimize the reaction sequence. |
| Instability of the VH032 core structure under specific conditions. | Conduct forced degradation studies to identify potential degradation pathways and byproducts. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
-
Plot the percentage of remaining this compound against time for each pH to determine the stability profile.
Protocol 2: Standard Boc Deprotection of this compound
This protocol describes a standard method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Potential degradation pathway of this compound.
References
Technical Support Center: Optimizing Cell Permeability of VH032-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome cell permeability challenges and enhance the efficacy of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: Why are my VH032-based PROTACs showing low cellular activity despite high binding affinity to the target protein and VHL?
A1: Low cellular activity in the presence of high binding affinity is often attributed to poor cell permeability. PROTACs are large molecules, often exceeding the "rule of five" for drug-likeness, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3][4] Factors such as high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area contribute to this issue.[2][3] It is crucial to assess the physicochemical properties of your PROTACs and optimize them to improve cell uptake.
Q2: What are the key physicochemical properties influencing the cell permeability of VH032-based PROTACs?
A2: Several key properties are critical:
-
Lipophilicity (ALogP): There is a correlation between lipophilicity and permeability. For VH032-based PROTACs, an optimal ALogP range of 3-5 has been suggested to favor higher permeability.[5] Excessively high lipophilicity (ALogP > 5) can lead to decreased permeability due to poor aqueous solubility and increased membrane retention.[5]
-
Hydrogen Bond Donors (HBDs): A higher number of solvent-exposed HBDs can negatively impact permeability. Strategies to shield or replace HBDs, such as N-methylation or amide-to-ester substitutions, can be beneficial.[5]
-
Molecular Weight (MW): While PROTACs inherently have high molecular weights (typically 900-1200 Da), which generally reduces permeability, optimizing other factors can help mitigate this "size penalty".[1][2]
-
Molecular Shape and Flexibility: The ability of a PROTAC to adopt different conformations in polar (aqueous) and nonpolar (lipid membrane) environments, a concept known as "chameleonicity," can play a role in its permeability.[6][7][8][9] Intramolecular hydrogen bonding can help a PROTAC adopt a more compact, less polar conformation, facilitating membrane passage.[10]
Q3: How can I experimentally measure the cell permeability of my VH032-based PROTACs?
A3: Several assays can be employed:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][11] It is a cost-effective method for early-stage screening.[11]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[11] This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[11]
-
NanoBRET Target Engagement Assay: This live-cell assay can be used to determine an "availability index" by comparing PROTAC binding to its target E3 ligase (e.g., VHL) in both intact and permeabilized cells, providing a relative measure of intracellular concentration.[12]
Troubleshooting Guide
Issue: Low Target Degradation in Cellular Assays
If your VH032-based PROTAC is not effectively degrading the target protein in cells, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Strategies for Improving Permeability
If low permeability is identified as the primary issue, consider the following optimization strategies:
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve permeability by reducing the number of hydrogen bond donors.[5] This has been shown to be a viable strategy for VHL-based PROTACs.[5]
-
Linker Optimization:
-
Composition: Replacing PEG linkers with alkyl linkers or incorporating aromatic rings can modulate lipophilicity and permeability.[10] However, the effect can be complex, as alkyl linkers may decrease solubility.[1][2]
-
Attachment Point: Altering the connection point on the VH032 ligand can impact the exposure of hydrogen bond donors and acceptors. For example, connecting the linker via an amide bond to the N-terminal tert-Leu of VH032 has shown better permeability than a thioether linkage to a penicillamine (B1679230) replacement.[1][2]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups and promote a more compact, membrane-permeable conformation.[10]
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can enhance cell permeability.[7][10] These masking groups are then cleaved intracellularly to release the active PROTAC.
Data on VH032-Based PROTACs and Analogs
The following tables summarize key physicochemical and permeability data for various VH032-based PROTACs and related compounds, aiding in the design of more permeable molecules.
Table 1: Physicochemical Properties and Permeability of Selected VH032-Based PROTACs
| Compound | Series | Molecular Weight (Da) | ALogP | HBDs | HBAs | PAMPA Pe (x 10-6 cm/s) |
| 7 | MZ | 992.2 | 3.5 | 5 | 15 | 0.6 |
| 8 | MZ | 1036.3 | 3.5 | 5 | 16 | 0.3 |
| 9 | MZ | 1080.3 | 3.5 | 5 | 17 | 0.006 |
| 15 | AT | 990.3 | 3.5 | 6 | 15 | 0.03 |
| 16 | AT | 1034.4 | 3.5 | 6 | 16 | 0.01 |
| 17 | AT | 974.3 | 4.0 | 6 | 14 | 0.002 |
Data sourced from Klein, V. G., et al. (2020).[1]
Table 2: Comparison of Amide vs. Ester-Containing PROTACs
| Compound | Linkage | ALogP | PAMPA Pe (x 10-6 cm/s) |
| Amide PROTAC (24) | Amide | 3.9 | 0.3 |
| Ester PROTAC (28) | Ester | 4.4 | 0.6 |
Data suggests that amide-to-ester substitution can improve permeability. Data adapted from reference[5].
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of VH032-based PROTACs.
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay.
Detailed Steps:
-
Prepare Donor Plate: Dissolve PROTACs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM. Add the solutions to the wells of a 96-well donor plate.
-
Coat Filter Plate: Prepare a solution of lipids (e.g., 20% (w/v) lecithin (B1663433) in dodecane). Add a small volume (e.g., 5 µL) of this lipid solution to each well of a 96-well PVDF filter plate.
-
Assemble PAMPA Sandwich: Place the coated filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the PROTAC solution.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with fresh buffer.
-
Incubation: Place the acceptor plate on top of the filter plate. Incubate the complete "sandwich" at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = C x VA / (Area x Time x (CD - CA))
Where C is a factor related to the volumes of the donor and acceptor wells, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, and CD and CA are the concentrations in the donor and acceptor wells, respectively.
Disclaimer: This technical support center provides general guidance. Experimental conditions and results may vary. Always refer to the specific literature and optimize protocols for your particular compounds and experimental setup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Overcoming synthetic challenges with VH032-C3-Boc
Welcome to the technical support center for VH032-C3-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming synthetic challenges and to answer frequently asked questions regarding the use of this key intermediate in Proteolysis Targeting Chimera (PROTAC) development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound and its precursors.
Issue 1: Low Overall Yield in VH032-Amine Synthesis
-
Question: My multi-step synthesis of the VH032-amine precursor to this compound is resulting in a low overall yield. What are the common pitfalls and how can I optimize the process?
-
Answer: Low yields in the synthesis of the VH032 core can often be attributed to challenges in specific steps, particularly the coupling reactions and purification. A highly efficient, column chromatography-free, multi-gram scale synthesis has been reported that can achieve a 65% overall yield.[1] Key optimizations in this process include:
-
Convergent Synthesis: A convergent approach, where key fragments are synthesized separately and then combined, can be more efficient than a linear synthesis. For instance, coupling of leucine (B10760876) and proline can be performed in parallel with the synthesis of the benzylamine-thiazole fragment.[1]
-
Heck Coupling Conditions: For the crucial C-C bond formation between the bromobenzylamine and methylthiazole moieties, the use of Pd(OAc)₂ as a catalyst has been shown to be effective, with short reaction times and high yields.[1]
-
Scalability of Reactions: Be aware that some reactions may not scale effectively. For example, a CoCl₂ and NaBH₄ reduction step that works well at a small scale (<1 g) has been reported to turn into a difficult-to-filter "clay" at a larger (10 g) scale, leading to a significant drop in yield.[1] In such cases, alternative synthetic routes, like the Heck coupling, should be considered for larger scale preparations.
-
Issue 2: Purification and Isolation Difficulties
-
Question: I am struggling with the purification of VH032-amine. After workup, I am left with a foamy, sticky solid that is difficult to handle and purify by column chromatography. What is a better approach?
-
Answer: This is a commonly encountered issue. The free base of VH032-amine is often a foamy solid that adheres to glassware.[1] A robust, chromatography-free purification method involves the following steps:
-
Salt Formation: After Boc deprotection, the crude product can be worked up to form the hydrochloride salt.
-
Aqueous Wash: The HCl salt is soluble in water, allowing for washing with a solvent like dichloromethane (B109758) (DCM) to remove organic impurities.
-
Basification and Extraction: The aqueous solution is then basified with sodium bicarbonate and saturated with sodium chloride before extracting the free base with a DCM/methanol (B129727) mixture.
-
Final Salt Formation for Stable Solid: To obtain a stable, easy-to-handle solid, the purified free base is converted back to the hydrochloride salt. This is achieved by dissolving the foamy solid in methanol and adding it dropwise to ethyl acetate, which causes the HCl salt to precipitate as a fine solid.[1]
-
Issue 3: Incomplete or Slow Boc Deprotection
-
Question: The Boc deprotection of my VH032 intermediate is sluggish or incomplete using standard TFA/DCM conditions. How can I improve this step?
-
Answer: While a 1:1 mixture of TFA in DCM at room temperature is a standard condition for Boc deprotection, its efficiency can be substrate-dependent. If you are experiencing incomplete deprotection, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While some deprotections are rapid, others may require several hours to overnight stirring at room temperature.[1]
-
Reagent Stoichiometry: Using a significant excess of TFA is common. Procedures often call for a 25% to 50% solution of TFA in DCM.
-
Alternative Reagents: If TFA/DCM is not effective or if your molecule contains other acid-sensitive groups, consider using 4M HCl in dioxane. This reagent is also widely used for Boc deprotection and may offer different selectivity.
-
Monitoring the Reaction: Track the progress of the deprotection by TLC or LCMS to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to strong acid.
-
Issue 4: Side Reactions During Amide Coupling to Form the PROTAC
-
Question: I am observing significant side products during the final amide coupling of the deprotected VH032-C3 amine with my protein of interest (POI) ligand. How can I minimize these?
-
Answer: The final amide coupling step is critical for the synthesis of the final PROTAC. To minimize side reactions and improve yield, consider the following:
-
Coupling Reagents: A variety of coupling reagents can be used, each with its own advantages. Common choices include HATU, HOBt/EDC, and T3P. The optimal choice may depend on the specific substrates.
-
Base: A non-nucleophilic base such as DIPEA is typically used to neutralize the HCl salt of the amine and to facilitate the coupling reaction. Ensure the base is pure and added in the correct stoichiometry.
-
Reaction Conditions: Amide coupling reactions are typically run at 0°C to room temperature. Running the reaction at a lower temperature may help to minimize side reactions.
-
Purity of Starting Materials: Ensure that both the VH032-C3 amine and the POI ligand are of high purity, as impurities can interfere with the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound and its derivatives should be stored at -20°C to ensure long-term stability. As with many complex organic molecules, it is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What is the purpose of the Boc protecting group on the C3 linker?
A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the C3 linker. This prevents the amine from participating in unwanted side reactions during the synthesis of the VH032 core or during coupling of the VHL ligand to a POI ligand at a different position. The Boc group is stable to many reaction conditions but can be selectively removed under acidic conditions (e.g., with TFA or HCl) to reveal the free amine for subsequent conjugation to a POI ligand.
Q3: Can I use a different linker with the VH032 core?
A3: Yes, the modular nature of PROTAC synthesis allows for the use of various linkers to connect the VH032 VHL ligand to a POI ligand. The choice of linker (e.g., PEG-based, alkyl chains) can significantly impact the physicochemical properties, cell permeability, and degradation efficacy of the final PROTAC. The VH032-amine is a versatile intermediate that can be coupled to a variety of linkers with a terminal carboxylic acid.
Q4: How does VH032 binding to VHL facilitate protein degradation?
A4: VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When incorporated into a PROTAC, the VH032 moiety binds to VHL, and the other end of the PROTAC binds to the target protein (POI). This brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.
Quantitative Data Summary
The following tables summarize key quantitative data related to VH032 and its derivatives.
Table 1: Comparison of Synthetic Route Yields for VH032-Amine
| Synthetic Route | Key Coupling Step | Overall Yield | Purification Method | Reference |
| Column Chromatography-Free Method | Heck Coupling | 65% | Salt formation/Extraction | [1] |
| Route with CoCl₂/NaBH₄ Reduction (at scale) | Reductive Amination | <30% | Filtration | [1] |
Table 2: Binding Affinities and Cellular Activity of VH032 and Derivatives
| Compound | Binding Affinity (Kd to VHL) | Cellular Potency (IC50) | Notes | Reference |
| VH032 | 185 nM | - | Improved binding affinity over earlier inhibitors. | Ciulli, et al. (Inferred from multiple sources) |
| Acetamide derivative | - | 5-fold loss vs. VH032 | Increased desolvation penalty and reduced cell permeability. | (Inferred from literature) |
Experimental Protocols
Protocol 1: Column Chromatography-Free Synthesis of VH032-Amine Hydrochloride
This protocol is adapted from a published procedure and is intended for the multi-gram scale synthesis of the key VH032-amine intermediate.
Step 1: Synthesis of Boc-Protected Precursor
A convergent synthesis approach is recommended. The (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) fragment is first synthesized via a Heck coupling of Boc-protected 4-bromo-benzyl amine and 4-methylthiazole. In parallel, the dipeptide fragment is prepared by coupling Boc-L-tert-leucine and L-hydroxyproline methyl ester. The two fragments are then coupled to form the full Boc-protected VH032-amine.
Step 2: Boc Deprotection
-
Dissolve the crude Boc-VH032-amine from the previous step in dichloromethane (DCM).
-
Add 4M HCl in dioxane (e.g., 117 mL for a large-scale reaction) dropwise to the solution at room temperature over 30 minutes.
-
Add methanol (e.g., 50 mL) and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
Step 3: Purification
-
To the concentrated residue, add water (e.g., 600 mL) and transfer the solution to a separatory funnel.
-
Wash the aqueous solution three times with DCM (e.g., 3 x 200 mL) to remove organic impurities.
-
Basify the aqueous layer with solid sodium bicarbonate until the pH is ~8.
-
Saturate the aqueous layer with solid sodium chloride.
-
Extract the aqueous layer multiple times with a 10:1 mixture of DCM/methanol.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the VH032-amine free base, which will likely be a foamy solid.
Step 4: Final Salt Formation
-
Dissolve the foamy free base in a minimal amount of methanol.
-
Add this solution dropwise to a stirred solution of ethyl acetate.
-
The VH032-amine hydrochloride will precipitate as a fine solid.
-
Collect the solid by filtration and dry under vacuum.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Convergent synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting common synthetic issues.
References
Validation & Comparative
A Comparative Guide to VHL Ligands: Profiling VH032-C3-Boc and its Analogs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). The selection of an optimal VHL ligand is a critical determinant of the potency and efficacy of these heterobifunctional degraders. This guide provides a comprehensive comparison of VH032-C3-Boc, a widely used VHL ligand precursor, with other notable VHL ligands, supported by experimental data and detailed protocols.
This compound is a Boc-protected form of VH032, an established ligand for the VHL E3 ubiquitin ligase.[1] The Boc (tert-butyloxycarbonyl) protecting group renders the molecule inert until its removal under acidic conditions, which then allows for its conjugation to a target protein ligand via a linker, forming a PROTAC.[1] This guide will focus on the active, deprotected form, VH032, for a direct comparison of its performance against other key VHL ligands such as VH298 and VH101.
Quantitative Comparison of VHL Ligand Performance
The efficacy of a VHL ligand is primarily determined by its binding affinity to the VHL protein and its ability to promote the degradation of the target protein when incorporated into a PROTAC. The following tables summarize the key performance metrics for VH032 and its prominent analogs.
Table 1: Comparison of Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL (nM) | Assay Method | Reference |
| VH032 | 185 | Isothermal Titration Calorimetry (ITC) | [2] |
| VH298 | 80 - 90 | ITC / Fluorescence Polarization (FP) | [3] |
| VH101 | 44 | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: Cellular Activity of VHL Ligand-Based PROTACs (Exemplified by BET Degraders)
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VH032 | BRD4 | MV4;11 | 25 - 920 | >90 | [4] |
| SIM1 | VH032 | BRD2/3/4 | MV4;11 | 0.7 - 9.5 | >95 | [4] |
| GMB-101 | VH032 | BCR-ABL1 | K562 | 2000 | 85 | [5] |
| GP262 | VH032 | PI3K/mTOR | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 | [6] |
Signaling Pathways and Mechanisms of Action
The biological activity of VHL ligands is centered on their ability to hijack the VHL E3 ligase complex. In their native function, these ligands can act as inhibitors of the VHL-HIF-1α interaction, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of the hypoxic response.[4] When incorporated into a PROTAC, they serve to recruit the VHL E3 ligase to a new protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The primary application of VHL ligands in drug discovery is their use in PROTACs. The following diagram illustrates the catalytic mechanism by which a VHL-based PROTAC induces the degradation of a target protein.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize VHL ligands and their corresponding PROTACs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand (e.g., VH032)
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare a 20-50 µM solution of the VBC complex in ITC buffer.
-
Prepare a 200-500 µM solution of the VHL ligand in the same ITC buffer.
-
Load the VBC solution into the sample cell of the ITC instrument.
-
Load the VHL ligand solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL).
-
Perform a series of injections of the ligand into the protein solution.
-
Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Western Blot for HIF-1α Stabilization
This assay assesses the ability of a VHL ligand to inhibit the VHL-HIF-1α interaction in a cellular context, leading to the accumulation of HIF-1α.
-
Materials:
-
Cell line (e.g., HeLa)
-
VHL ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the VHL ligand for a specified time (e.g., 4-8 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the EC50 for HIF-1α stabilization.
-
LC-MS/MS for PROTAC-Mediated Protein Degradation
This method provides a highly sensitive and quantitative assessment of the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Lysis buffer (e.g., 8M urea (B33335) in 50 mM Tris-HCl)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system
-
-
Procedure:
-
Treat cells with a dose-response of the PROTAC for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Identify and quantify peptides corresponding to the target protein and a housekeeping protein (for normalization).
-
Calculate the relative abundance of the target protein in treated versus untreated samples to determine DC50 and Dmax values.
-
The following diagram outlines the workflow for determining the DC50 and Dmax of a PROTAC.
Conclusion
The choice of a VHL ligand is a critical step in the design of effective PROTACs. While VH032 has been a foundational tool in the field, newer analogs such as VH298 and VH101 offer improved binding affinities, which can translate to enhanced degradation potency. This guide provides a framework for the comparative evaluation of these ligands, emphasizing the importance of robust quantitative data and standardized experimental protocols. By carefully considering the data presented and employing the detailed methodologies, researchers can make informed decisions in the selection of VHL ligands to accelerate the development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. PROTACpedia - PROTACS on 31311809 [protacpedia.weizmann.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to VHL Ligands VH032 and VH298 for PROTAC Development
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most frequently utilized ligases in PROTAC design. The choice of the VHL ligand is a critical determinant of the final PROTAC's efficacy, influencing its binding affinity, cellular permeability, and ability to form a stable and productive ternary complex.
This guide provides an objective comparison between two widely used VHL ligands, VH032 and its successor, VH298, to assist researchers in making an informed selection for their PROTAC development programs.
Data Presentation: Quantitative Comparison
The following table summarizes the key binding affinity data for VH032 and VH298 to the VHL E3 ligase, as determined by various biochemical and biophysical assays.
| Parameter | VH032 | VH298 | Assay Method | Reference |
| Binding Affinity (Kd) | 185 nM | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Binding Affinity (Kd) | - | 80 nM | Competitive Fluorescence Polarization (FP) | [2][3] |
| Inhibitory Constant (Ki) | 33.4 nM | 18.9 nM | BODIPY FL VH032-mediated TR-FRET | [4] |
| Inhibitory Constant (Ki) | 142.1 nM | 110.4 nM | BODIPY FL VH032-mediated FP Assay | [5] |
| IC50 | 77.8 nM | 44.0 nM | BODIPY FL VH032-mediated TR-FRET | [4] |
Performance Comparison
Binding Affinity and Potency
Experimental data consistently demonstrates that VH298 exhibits a higher binding affinity for the VHL E3 ligase compared to VH032 .[1][2][3][4] Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) assays show that VH298 binds to VHL with Kd values in the range of 80-90 nM, whereas VH032 has a reported Kd of 185 nM.[1][2][3] This enhanced potency is a key advantage of VH298, as a higher affinity for the E3 ligase can contribute to the formation of a more stable ternary complex (E3 Ligase-PROTAC-Target), which is essential for efficient protein degradation.[6]
Ternary Complex Formation
The ultimate success of a PROTAC relies on its ability to induce a productive ternary complex. Both VH032 and VH298 have been successfully incorporated into numerous PROTACs that effectively degrade their target proteins, confirming their ability to facilitate ternary complex formation.[7][8] For example, the well-characterized BET degrader MZ1 incorporates a derivative of VH032 and has been structurally elucidated in its ternary complex with VHL and the BRD4 bromodomain.[8] The higher intrinsic affinity of VH298 for VHL may offer an advantage in promoting more stable or cooperatively formed ternary complexes, which often correlates with improved degradation potency and faster degradation rates.[6][9]
Cellular Activity and Specificity
Both VH032 and VH298 are cell-permeable ligands that can be effectively used in cellular assays.[3][7] As inhibitors of the VHL:HIF-1α interaction, they can stabilize HIF-1α levels, leading to a hypoxic response.[3][7][10] VH298 is a more potent VHL inhibitor and has been qualified as a chemical probe for studying the hypoxic pathway.[7][10] When incorporated into PROTACs, the higher potency of the VH298 ligand can translate to more efficient target degradation at lower concentrations.[11]
Interestingly, prolonged treatment with VHL inhibitors, including VH032 and VH298, has been shown to increase the intracellular levels of the VHL protein itself through a post-translational stabilization mechanism.[7][10] This could have a feedback effect on the degradation of HIF-1α and should be considered during long-term experiments.[7] However, for most PROTAC applications, which operate catalytically at low nanomolar concentrations, this effect is less pronounced than when using the ligands as standalone VHL inhibitors at high micromolar concentrations.[11]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow: Target Degradation by Western Blot
Caption: A typical experimental workflow for Western Blot analysis.
Experimental Workflow: In Vitro Ternary Complex Pull-Down Assay
Caption: Workflow for an in vitro pull-down assay.
Experimental Protocols
VHL Binding Assay (Fluorescence Polarization - FP)
This competitive assay measures the ability of a PROTAC or unbound ligand (VH032/VH298) to displace a fluorescently labeled tracer from the VHL protein complex.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex.
-
Fluorescently labeled tracer (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged VHL ligand).
-
Assay Buffer: PBS, 0.01% Triton X-100, 1 mM DTT.
-
Test compounds (VH032, VH298, or PROTACs).
-
384-well, non-binding, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare a serial dilution of the test compounds in DMSO, then dilute further in Assay Buffer.
-
In the microplate, add the VCB complex and the fluorescent tracer at final concentrations optimized for a stable FP signal (typically in the low nanomolar range).
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (high concentration of a known binder).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
PROTAC-Induced Target Degradation Assay (Western Blot)
This protocol quantifies the reduction in target protein levels within cells following PROTAC treatment.[13]
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
-
Imaging system.
-
-
Methodology:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine Dmax (maximum degradation) and DC50 (concentration for 50% degradation).[13]
-
In Vitro Ternary Complex Formation Pull-Down Assay
This assay provides direct evidence of PROTAC-mediated ternary complex formation.[14]
-
Materials:
-
Purified, tagged E3 ligase (e.g., GST-tagged VCB complex).
-
Purified, untagged target protein (POI).
-
PROTAC compound and vehicle control (DMSO).
-
Affinity resin (e.g., Glutathione (B108866) Sepharose beads for GST-tags).
-
Pull-down Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors.
-
Wash Buffer: Same as pull-down buffer.
-
Elution Buffer: Wash buffer containing an eluting agent (e.g., reduced glutathione for GST).
-
-
Methodology:
-
Binding Reaction: In a microcentrifuge tube, combine the GST-VCB complex, the POI, and the PROTAC (or DMSO control) in pull-down buffer. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Capture: Add equilibrated affinity resin to the mixture and incubate for another 1-2 hours at 4°C to capture the GST-VCB.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin 3-5 times with ice-cold Wash Buffer to remove unbound proteins.
-
Elution: Add Elution Buffer to the washed resin to release the captured protein complexes.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blot, probing for the presence of the POI. A stronger POI band in the PROTAC-treated sample compared to the DMSO control indicates the formation of the ternary complex.[14]
-
Conclusion and Recommendations
Both VH032 and VH298 are highly effective VHL ligands for the development of PROTACs. The primary distinction lies in their binding affinity, with VH298 being the more potent binder to the VHL E3 ligase .[2]
-
Choose VH298 when:
-
Maximizing potency is a primary goal.
-
The target protein ligand has a weaker affinity, and a stronger E3 ligase binder is needed to help drive ternary complex formation.
-
Developing a PROTAC with the fastest possible degradation kinetics is desired.
-
-
Choose VH032 when:
-
Working with a well-validated system where PROTACs based on VH032 derivatives (like MZ1) have already shown success.
-
A slightly less potent VHL binder is sufficient or desired for specific applications, potentially to fine-tune the degradation profile or avoid off-target effects related to strong VHL inhibition.
-
Ultimately, the choice of VHL ligand is one of several critical variables in PROTAC design, alongside the target binder and the connecting linker.[15] The optimal combination is target-dependent and often requires empirical testing of multiple designs. However, based on its superior intrinsic affinity, VH298 represents a more optimized starting point for the development of novel, highly potent VHL-recruiting PROTACs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. google.com [google.com]
- 13. benchchem.com [benchchem.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of VHL Engagement by VH032-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the engagement of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by PROTACs derived from the VHL ligand, VH032. The effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step in targeted protein degradation. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological processes and workflows.
Quantitative Data Comparison
The following tables summarize key performance data for various VH032-derived PROTACs, comparing their binding affinities to VHL and their efficiencies in target protein degradation.
Table 1: VHL Ligand Binding Affinity
| Compound | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Notes |
| BODIPY FL VH032 | TR-FRET | 3.01 | - | - | A fluorescent probe developed for VHL binding assays.[1] |
| BODIPY FL VH032 | FP | 100.8 | - | - | The FP assay showed lower sensitivity compared to TR-FRET.[1][2] |
| VH032 | TR-FRET | - | 42.17 | - | Parent VHL ligand.[2] |
| VH298 | TR-FRET | - | 43.27 | - | A derivative of VH032.[2] |
| MZ1 | TR-FRET | - | 6.3 | - | A well-characterized BET degrader, shows the highest affinity in this assay.[2] |
| VH032-based PROTACs | NanoBRET | - | - | Low single-digit µM | VHL binding affinity in permeabilized cells.[3] |
Table 2: PROTAC-Mediated Target Degradation
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| GP262 | PI3Kα | MDA-MB-231 | 42.23–227.4 | - | A dual-target PROTAC for PI3K and mTOR.[4] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | - | Demonstrates potent dual degradation.[4] |
| GP262 | PI3Kγ | THP-1 | 88.4 | >70 | Shows efficacy in leukemia cells.[4] |
| NR-11c | p38α | Mammalian | Nanomolar | - | A specific p38α degrader.[5] |
| CM10 & CM11 | VHL (self-degradation) | HeLa | - | ~100 (pVHL30) | Homo-PROTACs that induce isoform-selective degradation of VHL.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action for VH032-derived PROTACs and the workflows for key validation experiments.
Caption: Mechanism of VH032-derived PROTACs.
Caption: Co-Immunoprecipitation Workflow.
Caption: TR-FRET Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to confirm the formation of the ternary complex in a cellular context.
-
Cell Treatment: Plate cells (e.g., HeLa, MDA-MB-231) and treat with the VH032-derived PROTAC at the desired concentration and for a specified duration (e.g., 6-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either VHL or the target protein overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against VHL, the target protein, and relevant loading controls (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay measures the binding affinity of the PROTAC to VHL in a competitive binding format.[1][2]
-
Reagents:
-
Procedure:
-
In a microplate, add the GST-VCB complex and the Tb-anti-GST antibody.
-
Add the BODIPY FL VH032 probe.
-
Add the VH032-derived PROTAC at a range of concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 30-300 minutes).[2]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of probe bound to VHL.
-
-
Data Analysis: The IC50 values are determined from the dose-response curves, and Ki values can be calculated to represent the binding affinity of the competitor.
NanoBRET Target Engagement Assay
This assay measures target engagement in living cells.
-
Cell Line Preparation: Use a cell line stably expressing the target protein tagged with NanoLuc luciferase.
-
Procedure:
-
Seed the cells in a white-walled microplate.
-
Treat the cells with the VH032-derived PROTAC at various concentrations.
-
Add the NanoBRET fluorescent tracer that binds to the target protein.
-
Add the NanoLuc substrate.
-
Measure both the donor (NanoLuc) and acceptor (tracer) emission signals.
-
-
Data Analysis: The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve, indicating the concentration of PROTAC required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in cells by measuring the thermal stabilization of the target protein upon ligand binding.[7]
-
Cell Treatment: Treat intact cells with the VH032-derived PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7]
Target Degradation Western Blot
This is the most direct method to quantify the degradation of the target protein.
-
Cell Treatment: Treat cells with a serial dilution of the VH032-derived PROTAC for a fixed time (e.g., 24 hours) or with a fixed concentration for various time points.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Perform Western blotting as described in the Co-IP protocol, using an antibody specific for the target protein and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from the dose-response curve. To confirm the degradation is proteasome-dependent, cells can be pre-treated with a proteasome inhibitor like MG132.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of VH032-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has rapidly evolved, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. VH032, a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a key component in numerous PROTACs designed to eliminate disease-causing proteins. This guide provides a comparative overview of the in vivo efficacy of several VH032-based PROTACs, supported by experimental data from preclinical studies. We compare their performance against alternative therapeutic strategies, including small molecule inhibitors and PROTACs utilizing different E3 ligase ligands.
Performance Comparison of VH032-Based PROTACs and Alternatives
The following tables summarize the in vivo efficacy of VH032-based PROTACs targeting various proteins of interest, alongside data for comparable alternative treatments.
Table 1: In Vivo Efficacy of BET Degraders
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene expression, making them attractive targets in oncology.
| Compound | Target(s) | E3 Ligase Ligand | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference(s) |
| ARV-771 | Pan-BET (BRD2/3/4) | VH032 | Castration-Resistant Prostate Cancer (22Rv1 Xenograft) | 10 mg/kg, s.c., daily | Dose-dependent TGI; regression at 30 mg/kg | >80% BRD4 & c-MYC knockdown (at 10 mg/kg) | [1][2][3] |
| ARV-771 | Pan-BET (BRD2/3/4) | VH032 | Castration-Resistant Prostate Cancer (VCaP Xenograft) | Intermittent dosing (Q3D or 3 days on/4 off) | ~60% TGI | 57% BRD4 & 88% c-MYC knockdown (Q3D) | [4] |
| OTX015 | Pan-BET (BRD2/3/4) | N/A (Inhibitor) | Castration-Resistant Prostate Cancer (22Rv1 Xenograft) | 50 mg/kg, oral | Resulted in TGI | c-MYC downregulation, but BRD4 accumulation | [1] |
| ARV-825 | Pan-BET (BRD2/3/4) | Cereblon (CRBN) | T-cell Acute Lymphoblastic Leukemia | Not specified in detail for in vivo | Suppressed tumor growth in vivo | Efficient BRD2/3/4 degradation | [5][6] |
Table 2: In Vivo Efficacy of PI3K/mTOR Dual-Targeting PROTAC
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.
| Compound | Target(s) | E3 Ligase Ligand | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference(s) |
| GP262 | PI3K/mTOR | VH032 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 15 mg/kg, i.p., daily | 57.8% | Effective reduction of target proteins | [7] |
| GP262 | PI3K/mTOR | VH032 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 25 mg/kg, i.p., daily | 79.2% | Effective reduction of target proteins | [7] |
Table 3: In Vivo Efficacy of PROTACs Targeting Other Kinases and Receptors
VH032-based PROTACs have also been developed to target other key proteins in various diseases.
| Compound | Target(s) | E3 Ligase Ligand | In Vivo Model | Dosing Regimen | Key In Vivo Finding(s) | Reference(s) |
| PROTAC_RIPK2 | RIPK2 | VH032 | Mouse | Not specified | Degradation of RIPK2 observed from 6 hours onwards. | [8] |
| Unnamed RIPK2 PROTAC | RIPK2 | VH032 | Rat | 0.5 mg/kg, s.c., single dose | 53% RIPK2 degradation at 6h; 78% at 48h. | [9] |
| PROTAC_ERRα | ERRα | VH032 | Mouse (MDA-MB-231 Xenograft) | 100 mg/kg, i.p., 4x at 8h intervals | ~40% ERRα reduction in heart, kidney, and tumor. | [9] |
| Unnamed ERα PROTAC | ERα | VH032 | Mouse (MCF7 Xenograft) | 10 or 30 mg/kg, daily | 94-97% ERα reduction; 98-120% TGI. | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies behind the data presented, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: General mechanism of action for a VH032-based PROTAC.
Figure 2: A typical workflow for a preclinical xenograft study to evaluate PROTAC efficacy.
Detailed Experimental Protocols
In Vivo Xenograft Studies for BET Degrader ARV-771
-
Animal Model: Male Nu/Nu mice for 22Rv1 xenografts and CB17 SCID mice for VCaP xenografts.[1][4] All animal studies were conducted in accordance with institutional guidelines.
-
Cell Lines and Implantation: 22Rv1 or VCaP human prostate cancer cells were used. For subcutaneous models, cells (e.g., 1 x 10⁶ to 5 x 10⁶) were typically suspended in a mixture of serum-free media and Matrigel and injected into the flank of each mouse.[11]
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a volume of approximately 100-200 mm³ before the mice were randomized into treatment and control groups.[11]
-
Formulation and Administration: ARV-771 was formulated for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The vehicle control composition is specific to the study but often contains components like DMSO, PEG, and saline.[1][11]
-
Dosing Regimen: For the 22Rv1 model, daily subcutaneous administration of 10 mg/kg or 30 mg/kg was performed.[1] In the VCaP model, intermittent dosing schedules such as every three days (Q3D) or three days on/four days off were tested.[4]
-
Efficacy Evaluation: Tumor volumes were measured 2-3 times per week using calipers, and calculated using the formula (Length x Width²)/2.[11] Animal body weight was also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised. Protein levels of BRD4 and its downstream target c-MYC were assessed by Western blot and/or immunohistochemistry to confirm target degradation.[1][4]
In Vivo Xenograft Study for PI3K/mTOR Degrader GP262
-
Animal Model: NOD-SCID mice were used for the MDA-MB-231 xenograft model.[7]
-
Cell Line and Implantation: MDA-MB-231 human triple-negative breast cancer cells were implanted.
-
Tumor Growth and Treatment Initiation: Treatment was initiated when tumor volumes reached approximately 100 mm³.[7]
-
Dosing Regimen: Mice were treated with GP262 at 15 mg/kg or 25 mg/kg via intraperitoneal (i.p.) injection daily for 20 consecutive days.[7]
-
Efficacy Evaluation: Tumor volumes and body weights were monitored every 48 hours. Tumor growth inhibition (TGI) was calculated at the end of the study.[7]
Conclusion
The in vivo data presented in this guide highlight the potential of VH032-based PROTACs as effective therapeutics in various disease models. The BET degrader ARV-771, in particular, has demonstrated robust tumor regression and target degradation in prostate cancer xenografts, outperforming a traditional small molecule inhibitor. Similarly, the dual PI3K/mTOR degrader GP262 has shown significant dose-dependent tumor growth inhibition in a breast cancer model. Early in vivo studies with PROTACs targeting RIPK2 and ERRα also indicate promising target engagement and degradation.
The choice of E3 ligase ligand is a critical factor in PROTAC design, influencing factors such as tissue distribution, degradation efficiency, and potential off-target effects. While both VHL and CRBN-based PROTACs have shown in vivo efficacy, the selection should be tailored to the specific target and therapeutic context. The experimental protocols provided herein offer a foundational framework for the preclinical evaluation of novel PROTACs. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, is essential to fully elucidate the therapeutic potential of these innovative molecules and to guide their translation into clinical applications.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming VH032-PROTAC Activity: Biochemical Assays and Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, this guide provides a comprehensive overview of key biochemical assays to confirm the activity of VH032-PROTACs. We offer a comparative analysis of these methodologies, supported by experimental data, to aid in the robust characterization of these novel therapeutic agents.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. VH032 is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a key component of many PROTACs. Confirming the activity of a VH032-PROTAC involves a series of well-defined biochemical and cellular assays to verify its mechanism of action: from initial binding events to the ultimate degradation of the target protein and the subsequent downstream cellular effects.
The PROTAC Mechanism of Action: A Stepwise Approach to Validation
A VH032-PROTAC functions by forming a ternary complex between the target protein of interest (POI) and the VHL E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The validation process follows this logical sequence of events.
Caption: General mechanism of action for a VH032-PROTAC.
Key Biochemical Assays for VH032-PROTAC Activity
A multi-faceted approach employing a suite of biochemical assays is essential to fully characterize a VH032-PROTAC. Below, we compare the most critical assays, their principles, and typical quantitative outputs.
Target Engagement and Ternary Complex Formation
The initial and crucial step in PROTAC action is the formation of a stable ternary complex. Several assays can quantify this interaction.
| Assay | Principle | Key Parameters | Comparison & Considerations |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled VHL ligand (or POI ligand) upon binding to its protein partner and the PROTAC. | Kd (dissociation constant) | A robust in vitro assay for quantifying binary binding affinities (PROTAC to VHL, PROTAC to POI). Less direct for ternary complex cooperativity. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein (e.g., POI) and a fluorescently labeled HaloTag® fusion protein (e.g., VHL) in live cells upon PROTAC-induced proximity. | EC50 (half-maximal effective concentration for complex formation) | A powerful live-cell assay that provides quantitative data on intracellular ternary complex formation. Can be used to assess cooperativity.[1][2] |
| Co-immunoprecipitation (Co-IP) | An antibody-based method to pull down a protein complex from cell lysates. Detection of the POI in a VHL pulldown (or vice versa) in the presence of the PROTAC confirms ternary complex formation. | Qualitative or semi-quantitative assessment of interaction. | Provides physiological evidence of ternary complex formation within the cellular context. Can be challenging to quantify and may be affected by antibody quality and washing stringency.[3] |
Target Protein Ubiquitination
Following ternary complex formation, the PROTAC facilitates the transfer of ubiquitin to the target protein.
| Assay | Principle | Key Parameters | Comparison & Considerations |
| Western Blot with Ubiquitin Antibody | Following immunoprecipitation of the target protein, a Western blot is performed using an antibody specific for ubiquitin to detect polyubiquitinated forms of the POI. | Increased ubiquitin smear at the molecular weight of the POI. | A standard and widely used method to visualize ubiquitination. It is often qualitative but provides direct evidence of the ubiquitination event. |
| NanoBRET™ Ubiquitination Assay | A live-cell BRET assay measuring the proximity of a NanoLuc-tagged POI to a HaloTag®-labeled ubiquitin. | EC50 (for ubiquitination) | Allows for real-time, quantitative measurement of target ubiquitination in living cells, providing kinetic data.[4] |
Target Protein Degradation
The ultimate goal of a PROTAC is the degradation of the target protein. Quantitative measurement of protein levels is paramount.
| Assay | Principle | Key Parameters | Comparison & Considerations |
| Western Blot | A standard immunoassay to detect and quantify the levels of the target protein in cell lysates after PROTAC treatment. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | A robust and accessible method for validating protein degradation. Provides visual confirmation and can be made quantitative with careful normalization.[5] |
| HiBiT™ Assay | A bioluminescent assay where the target protein is endogenously tagged with a small HiBiT peptide. Degradation is measured by the loss of luminescent signal upon addition of the LgBiT subunit. | DC50, Dmax, degradation kinetics | A highly sensitive and quantitative method that is amenable to high-throughput screening and kinetic analysis in live cells.[4][6] Offers a wider dynamic range compared to Western blotting.[7] |
| Mass Spectrometry (MS)-based Proteomics | Unbiased and comprehensive analysis of the entire proteome to quantify changes in protein levels following PROTAC treatment. | Fold-change in protein abundance | Provides a global view of protein degradation, allowing for the assessment of selectivity and off-target effects.[5] |
Comparative Performance: VH032-PROTACs vs. Alternatives
The choice of E3 ligase recruiter can significantly impact a PROTAC's degradation efficiency and selectivity. Here, we compare the well-characterized VH032-based BRD4 degrader, MZ1, with the Cereblon (CRBN)-recruiting BRD4 degrader, dBET1. Both utilize the same JQ1 warhead to bind to BRD4.
| Degrader | E3 Ligase | Target | DC50 (HeLa cells, 4h) | Dmax (HeLa cells, 4h) | Key Observations |
| MZ1 | VHL | BRD4 | ~25 nM | >90% | Preferential degradation of BRD4 over BRD2 and BRD3.[8] |
| dBET1 | CRBN | BRD4 | ~50 nM | >90% | Generally considered a pan-BET degrader.[8] |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
In many cancer cell lines, MZ1 has demonstrated potent and broad activity. However, the expression levels of VHL and CRBN can influence the efficacy of their respective PROTACs.[8]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for key assays.
Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-range of the VH032-PROTAC and controls (e.g., vehicle, inactive epimer) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize to a loading control (e.g., GAPDH, β-actin).
NanoBRET™ Assay for Ternary Complex Formation
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-tagged POI and the HaloTag®-fused VHL.
-
Cell Plating and Labeling: Plate the transfected cells and add the HaloTag® NanoBRET® 618 Ligand.
-
PROTAC Treatment: Add serial dilutions of the VH032-PROTAC to the cells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the PROTAC concentration to determine the EC50.
Visualizing the Experimental Workflow and Signaling Pathways
Caption: A typical experimental workflow for confirming VH032-PROTAC activity.
Downstream Signaling of BRD4 Degradation by MZ1
Degradation of the epigenetic reader BRD4 by the VH032-PROTAC MZ1 leads to significant changes in gene expression, most notably the downregulation of the oncogene c-MYC.[5] This, in turn, affects cell proliferation and can induce apoptosis.
Caption: Simplified downstream signaling pathway of BRD4 degradation by MZ1.
Conclusion
The validation of a VH032-PROTAC is a systematic process that requires a combination of in vitro and live-cell assays to confirm each step of its mechanism of action. By employing the biochemical assays outlined in this guide, researchers can robustly characterize the potency, selectivity, and cellular effects of their PROTAC molecules, paving the way for the development of novel and effective therapeutics. The choice of assay will depend on the specific research question, available resources, and desired throughput, with techniques like NanoBRET™ and HiBiT™ offering highly quantitative and kinetic data in live-cell settings.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. HiBiT Tag: Advantages and Comparison [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
Comparative analysis of different linkers with VH032-C3-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest, is critically dependent on their three components: a warhead to bind the target protein, an E3 ligase ligand, and a linker connecting the two. VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a cornerstone in the design of many PROTACs. The precursor, VH032-C3-Boc, provides a convenient starting point for the synthesis of diverse PROTACs by enabling the attachment of various linker moieties upon deprotection of the Boc group.
This guide provides a comparative analysis of different linkers utilized in conjunction with the VH032 scaffold. The selection of a linker—its composition, length, and attachment point—profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency. The following sections present a synthesis of experimental data from various studies to guide researchers in the rational design of VH032-based PROTACs.
Data Presentation: Linker Performance Comparison
The subsequent tables summarize quantitative data on the performance of VH032-based PROTACs with varying linkers. It is important to note that the data is collated from studies targeting different proteins, which can influence the optimal linker characteristics.
Table 1: Impact of Linker Composition on Cell Permeability of VH032-Based PROTACs Targeting ERK5
This table compares the passive cell permeability of PROTACs with different 8-atom linkers, highlighting the influence of linker composition. The warhead and the VHL ligand (derived from VH032) are kept constant.
| PROTAC | Linker Composition | cLogP | Aqueous Solubility (µM) | Cell Permeability (10⁻⁶ cm/s) |
| 1 | Aliphatic | 7.6 | 1.8 | 1.9 |
| 2 | Ethylene Glycol-based | 4.8 | >150 | 0.9 |
| 3 | Rigid Piperidine-based | 5.3 | 11 | 1.7 |
| 4 | Rigid Piperazine-based | 5.0 | 11 | 1.1 |
| 5 | Rigid Pyridine-based | 5.5 | 14 | 1.5 |
| 6 | Rigid Pyridine-based (with potential for IMHB) | 5.2 | 19 | 2.1 |
Data synthesized from a study on ERK5-targeting PROTACs.
Table 2: Influence of PEG Linker Length on Degradation of BET Bromodomains (BRD4)
This table illustrates how varying the length of a polyethylene (B3416737) glycol (PEG) linker in a JQ1-based PROTAC affects its ability to degrade BRD4.
| PROTAC | Linker | BRD4 Degradation DC₅₀ (nM) | Antiproliferative EC₅₀ in MV4;11 cells (nM) |
| MZ1 | PEG3 | 25 | 13 |
| Compound 5 | PEG2 | >1000 | >1000 |
| Compound 6 | PEG3 | 18 | 9 |
| Compound 9 | PEG4 | 43 | 22 |
Data from a study on BET-degrading PROTACs.[1]
Experimental Protocols
Determination of Passive Cell Permeability
The parallel artificial membrane permeability assay (PAMPA) was utilized to assess the passive permeability of the PROTACs.
-
Membrane Preparation: A 1% solution of lecithin (B1663433) in dodecane (B42187) was prepared. A 96-well filter plate was coated with 5 µL of this solution.
-
Compound Preparation: Stock solutions of the PROTACs in DMSO were diluted in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 10 µM.
-
Assay: The acceptor wells of a 96-well plate were filled with PBS. The filter plate was placed on top of the acceptor plate, and the donor wells were filled with the compound solutions.
-
Incubation: The plate assembly was incubated at room temperature for a specified period (e.g., 5-18 hours) with gentle shaking.
-
Quantification: The concentrations of the compounds in both the donor and acceptor wells were determined by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) was calculated using the following equation: Pe = (-ln(1 - [compound]acceptor / [compound]equilibrium)) * Vd * Va / (Area * Time * (Vd + Va)) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Western Blotting for Protein Degradation
To quantify the degradation of a target protein, Western blotting was performed.
-
Cell Culture and Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the PROTACs or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software. The level of the target protein was normalized to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: The percentage of protein degradation was calculated relative to the vehicle-treated control. The DC₅₀ (the concentration at which 50% degradation is achieved) was determined by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Logical relationship of linker choice to PROTAC properties.
References
A Comparative Guide to Measuring VH032 Binding Affinity: Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules like VH032 to their targets is crucial for advancing drug discovery programs. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for determining the binding affinity of VH032 to the von Hippel-Lindau (VHL) E3 ligase.
VH032 is a well-established ligand for VHL and serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific target proteins.[1][2][3][4] Accurate determination of its binding affinity to VHL is fundamental for the design and optimization of such therapeutic agents. While ITC is a powerful tool for this purpose, a variety of other methods are also frequently employed, each with its own set of advantages and limitations.
Quantitative Data Comparison
The binding affinity of VH032 and its derivatives to the VHL protein complex has been determined using several biophysical methods. The following table summarizes key quantitative data from the literature.
| Ligand | Method | Affinity Constant (Kd) | Inhibition Constant (IC50/Ki) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | - | [2][5] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | 3.01 nM | - | [1] |
| VH032 | TR-FRET (Competition) | - | IC50: 352.2 nM, Ki: 142.1 nM | [1] |
| BODIPY FL VH032 | Fluorescence Polarization (FP) | High Affinity (Kd not specified) | - | |
| VH032 | Fluorescence Polarization (FP) (Competition) | - | IC50: 77.8 nM, Ki: 33.4 nM | [6] |
| VH032 Derivatives | Surface Plasmon Resonance (SPR) | Kd values in the µM range for some derivatives | - | [2] |
Methodology Comparison
A direct comparison of ITC with fluorescence-based methods and SPR reveals trade-offs in terms of experimental setup, sample consumption, and throughput.
-
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[2][7] It is a label-free, in-solution technique, which is a significant advantage. However, ITC generally requires larger quantities of protein and compound and has a lower throughput compared to other methods.[1][6][8]
-
Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. It is a homogeneous, in-solution assay that is well-suited for high-throughput screening.[6][7][9] However, it requires labeling of one of the binding partners and can be susceptible to interference from fluorescent compounds.
-
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) is another fluorescence-based method that relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[1][6] This technique is highly sensitive, has a high throughput, and is less prone to interference than FP due to its time-resolved nature.[1][6] Like FP, it requires labeled components.
-
Surface Plasmon Resonance (SPR) is a label-free, real-time technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[2][10] It provides kinetic information (association and dissociation rates) in addition to affinity data. A key limitation is the need to immobilize one of the interactants on a sensor chip, which can potentially alter its binding properties.[1][6][8]
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: The VHL protein complex (containing VHL, Elongin B, and Elongin C, often denoted as VCB) is purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to ensure buffer matching with the ligand solution.
-
Ligand Preparation: VH032 is dissolved in the same dialysis buffer used for the protein to the desired stock concentration.
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the VCB protein solution at a concentration typically in the range of 10-50 µM.
-
The injection syringe is filled with the VH032 solution at a concentration 10-20 times that of the protein in the cell.
-
A series of small injections (e.g., 2-5 µL) of the VH032 solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Competition Assay
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., PBS with 0.1% BSA) is prepared.
-
GST-VCB Protein Complex: The protein is diluted in the assay buffer to a final concentration of 2 nM.
-
Tb-anti-GST Antibody (Donor): The antibody is diluted in the assay buffer to a final concentration of 2 nM.
-
BODIPY FL VH032 (Acceptor/Tracer): The fluorescent probe is diluted to a final concentration of 4 nM.
-
VH032 (Competitor): A serial dilution of VH032 is prepared in DMSO and then diluted in the assay buffer.
-
-
Assay Procedure:
-
Data Acquisition: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).[1]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the VH032 concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competition Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a black microplate, add the GST-VCB protein complex and the serially diluted VH032.
-
Add the BODIPY FL VH032 probe.
-
Incubate for a defined period (e.g., 90 minutes).[6]
-
-
Data Acquisition: The fluorescence polarization is measured using a plate reader equipped with polarizing filters (e.g., excitation at 485 nm and emission at 528 nm).[9]
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the VH032 concentration.
Visualizations
Signaling Pathway and Inhibition
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
Unveiling the VH032-VHL Interaction: A Comparative Analysis of Biophysical Techniques
A deep dive into the binding kinetics of the VH032 ligand and the Von Hippel-Lindau (VHL) E3 ligase, this guide provides a comparative overview of Surface Plasmon Resonance (SPR) analysis alongside alternative biophysical methods. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive look at the experimental data and protocols essential for evaluating this critical interaction in targeted protein degradation.
The interaction between small molecule ligands and the VHL E3 ligase is a cornerstone of PROteolysis TArgeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery. VH032 is a well-established ligand that binds to VHL, disrupting its interaction with Hypoxia-Inducible Factor-1α (HIF-1α) and enabling the targeted degradation of specific proteins.[1][2][3] Understanding the precise binding kinetics of the VH032-VHL complex is paramount for the design and optimization of effective PROTAC degraders.
This guide focuses on Surface Plasmon Resonance (SPR) as a primary method for analyzing this interaction, while also presenting data from alternative techniques such as Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) to provide a holistic view.
Quantitative Comparison of Binding Affinities
The binding affinity, represented by the dissociation constant (Kd), is a critical parameter for assessing the strength of the VH032-VHL interaction. The following table summarizes the Kd values obtained through various biophysical methods.
| Method | Ligand | Kd (nM) | Reference(s) |
| Surface Plasmon Resonance (SPR) | VH032 | 185 | [1][2] |
| Fluorescence Polarization (FP) | VH032 | 185 | [2][4] |
| Isothermal Titration Calorimetry (ITC) | A homo-PROTAC of VH032 (CM11) | 11 | [5] |
| Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | BODIPY FL VH032 | 3.01 | [6][7][8] |
| Fluorescence Polarization (FP) | BODIPY FL VH032 | 100.8 | [6][7] |
Note: The Kd value for ITC was reported for a bivalent molecule (CM11) composed of two VH032 ligands, which may contribute to the higher affinity observed.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and comparing results. Below are the generalized methodologies for the key techniques discussed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (in this case, VH032) to a ligand (VHL) immobilized on a sensor surface by detecting changes in the refractive index.[9]
Experimental Protocol:
-
Immobilization: The VHL-elongin B-elongin C (VCB) complex is typically immobilized on a sensor chip (e.g., a streptavidin-coated chip for biotinylated VCB).[10][11]
-
Analyte Injection: A series of concentrations of the VH032 ligand are injected over the sensor surface.
-
Data Acquisition: The change in the SPR signal (measured in response units, RU) is monitored in real-time to generate sensorgrams.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as kd/ka.
Alternative Methodologies: A Comparative Overview
While SPR is a powerful tool, other techniques offer distinct advantages and disadvantages.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. However, it typically requires higher concentrations of protein and ligand.[7]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a solution-based, high-throughput method but can be susceptible to interference from fluorescent compounds.[6]
-
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET): TR-FRET is another solution-based, high-throughput assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity due to a binding event. It is generally more sensitive and less prone to interference than FP.[6][7]
VHL Signaling Pathway and PROTAC Mechanism of Action
The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[10] VH032 acts as an inhibitor by binding to VHL and preventing its interaction with HIF-1α.[3] In the context of a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase to a target protein, leading to the target's ubiquitination and degradation.
Conclusion
The analysis of the VH032-VHL interaction is a critical step in the development of VHL-based PROTACs. While SPR provides detailed kinetic information, alternative methods like FP and TR-FRET offer higher throughput for screening and initial characterization. The choice of method should be guided by the specific research question, available resources, and the stage of the drug discovery process. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret their experiments, ultimately contributing to the advancement of targeted protein degradation therapies.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 9. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of VH032-C3-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like VH032-C3-Boc, a key intermediate in PROTAC® technology, is paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If handling the compound as a powder and dust generation is possible, use a NIOSH-approved respirator. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
Use separate containers for solid and liquid waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols as per your institution's guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate the immediate area of the spill.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Scoop the absorbed material into a designated waste container.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
-
-
Dispose of Cleanup Materials:
-
Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling VH032-C3-Boc
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling VH032-C3-Boc. It includes detailed operational procedures and disposal plans to ensure safe laboratory practices and build confidence in chemical handling.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₃₂H₄₆N₄O₆S |
| Molecular Weight | 614.80 g/mol |
| Appearance | Solid |
| Storage Temperature | Short-term (≤ 1 month): -20°CLong-term (≤ 6 months): -80°C (stored under nitrogen) |
| Shipping Temperature | Room temperature |
| Solubility | DMSO: ≥ 100 mg/mL (162.65 mM) Ethanol: Insoluble |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a respirator with a particulate filter. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Initial Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
The compound is shipped at room temperature but should be stored at -20°C for short-term storage or -80°C for long-term storage, preferably under a nitrogen atmosphere.[1]
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of any dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Prevent the formation of dust and aerosols.
Experimental Protocols: Solution Preparation
Accurate and consistent preparation of stock and working solutions is crucial for experimental success.
1. Preparing Stock Solutions:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for 1 mL of a 10 mM solution, use 0.6148 mg of the compound. Ultrasonic agitation may be required to fully dissolve the solid.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. Preparing In Vitro Working Solutions:
-
Dilute the DMSO stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
3. Preparing In Vivo Formulations: [1]
-
Protocol 1 (Saline-based):
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix again.
-
Finally, add 45% saline to reach the final volume. The solubility in this formulation is ≥ 2.5 mg/mL.
-
-
Protocol 2 (SBE-β-CD-based):
-
Prepare a solution of 20% SBE-β-CD in saline.
-
Add 10% of the this compound DMSO stock solution to 90% of the SBE-β-CD/saline solution. The solubility in this formulation is also ≥ 2.5 mg/mL.
-
Mechanism of Action: VHL-Mediated Protein Degradation
This compound is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key component in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. The Boc (tert-butoxycarbonyl) group is a protecting group that can be removed under acidic conditions.
The following diagram illustrates the general workflow of PROTACs utilizing a VHL ligand like VH032.
Caption: PROTAC workflow with a VHL ligand.
Disposal Plan
All waste materials containing this compound, including unused solid, solutions, and contaminated consumables, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash or dispose of it down the drain.
-
Containerization:
-
Place solid waste in a clearly labeled, sealable hazardous waste container.
-
Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Indicate the solvent used.
-
-
Labeling: Label all waste containers with the full chemical name ("this compound") and appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area pending pickup.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal in accordance with local, state, and federal regulations.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated hazardous waste container. All materials used for cleanup (gloves, wipes, etc.) must also be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
